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  • Product: N-Cyclopropylmethylthiourea
  • CAS: 618913-44-3

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Cyclopropylmethylthiourea (CAS 618913-44-3)

A Strategic Scaffold for Aminothiazole Synthesis and Bioisosteric Design Executive Summary N-Cyclopropylmethylthiourea (CAS 618913-44-3) is a specialized organosulfur building block primarily utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Aminothiazole Synthesis and Bioisosteric Design

Executive Summary

N-Cyclopropylmethylthiourea (CAS 618913-44-3) is a specialized organosulfur building block primarily utilized in the synthesis of heterocyclic compounds for pharmaceutical research.[1] It serves as a critical precursor for 2-aminothiazoles via the Hantzsch cyclization and acts as a stable bioisostere for N-ethyl or N-isobutyl groups.

The incorporation of the cyclopropylmethyl (CPM) moiety is a deliberate medicinal chemistry strategy. Unlike standard alkyl chains, the CPM group offers enhanced metabolic stability against cytochrome P450-mediated dealkylation due to the high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls). This guide details the physicochemical properties, synthesis protocols, and application of this compound in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

Table 1: Technical Datasheet

PropertySpecification
Chemical Name 1-(Cyclopropylmethyl)thiourea
CAS Number 618913-44-3
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Purity Standard Typically ≥97% (HPLC) for synthetic applications
Storage 2-8°C, Hygroscopic (Store under inert atmosphere recommended)
SMILES S=C(N)NCC1CC1
Structural Significance

The molecule consists of a thiourea core (


) attached to a cyclopropylmethyl group. The thiourea sulfur is highly nucleophilic, making it the primary reactive center for cyclization reactions. The cyclopropyl ring provides steric bulk similar to an isopropyl group but with a distinct electronic profile due to the "banana bonds" (high p-character) of the ring carbons [1].
Part 2: Synthetic Routes & Process Chemistry[3]

Synthesis of N-alkylthioureas is rarely performed using thiophosgene in modern laboratories due to toxicity. Two preferred methods exist: the Benzoyl Isothiocyanate Route (high purity, lab scale) and the Ammonium Thiocyanate Route (economical, scale-up).

Method A: The Benzoyl Isothiocyanate Route (Recommended)

This method avoids the handling of free isothiocyanates and yields a high-purity product via alkaline hydrolysis.

Protocol:

  • Activation: Dissolve ammonium thiocyanate (1.1 eq) in acetone. Add benzoyl chloride (1.0 eq) dropwise at 0°C to generate benzoyl isothiocyanate in situ.

  • Addition: Add cyclopropylmethylamine (1.0 eq) slowly, maintaining temperature <10°C. Stir for 1 hour to form the N-benzoyl-N'-cyclopropylmethylthiourea intermediate.

  • Hydrolysis: Pour the reaction mixture into 10% NaOH solution and heat to 80°C for 30 minutes. The benzoyl group is cleaved as benzoate.

  • Isolation: Cool to room temperature. Neutralize with HCl to pH 7-8. The product precipitates or is extracted with ethyl acetate.

  • Purification: Recrystallize from ethanol/water.

Method B: The Acid-Catalyzed Thiocyanate Route

Direct reaction of the amine hydrochloride with ammonium thiocyanate. Requires vigorous heating and often results in lower yields due to equilibrium limitations.

Protocol:

  • Mix cyclopropylmethylamine hydrochloride and ammonium thiocyanate (1.2 eq) in water.

  • Evaporate to dryness.

  • Heat the residue (melt) at 120-130°C for 2 hours (isomerization of thiocyanate salt to thiourea).

  • Recrystallize from water/ethanol.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Cyclopropylmethylamine Intermed N-Benzoyl Intermediate Start->Intermed + Reagent1 (Acetone, 0°C) Reagent1 Benzoyl Isothiocyanate (In situ) Hydrolysis NaOH Hydrolysis (- Benzoate) Intermed->Hydrolysis Heat Product N-Cyclopropylmethylthiourea (CAS 618913-44-3) Hydrolysis->Product Neutralization & Crystallization

Figure 1: Step-wise synthesis via the benzoyl isothiocyanate method, ensuring high purity by avoiding direct thiophosgene handling.

Part 3: Applications in Medicinal Chemistry[3][8][9][10]

The primary utility of CAS 618913-44-3 is as a precursor for 2-aminothiazoles , a privileged scaffold found in numerous kinase inhibitors and GPCR ligands (e.g., TRPV1 antagonists, Dopamine D3 ligands) [2][3].

1. Hantzsch Thiazole Synthesis

This is the industry-standard reaction for converting thioureas into aminothiazoles.

Mechanism: The sulfur atom of the thiourea attacks the


-carbon of an 

-haloketone (nucleophilic substitution). This is followed by an intramolecular condensation between the thiourea nitrogen and the ketone carbonyl, resulting in cyclization and dehydration.

Experimental Protocol (General):

  • Reactants: Dissolve N-cyclopropylmethylthiourea (1.0 mmol) and the appropriate

    
    -bromoacetophenone (1.0 mmol) in Ethanol (5 mL).
    
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (disappearance of thiourea).

  • Workup: Cool the mixture. The product often precipitates as the hydrobromide salt.

  • Free Base: Filter the solid, suspend in water, and basify with aqueous

    
     to liberate the free aminothiazole.
    
2. Pharmacophore Rationale: The Cyclopropylmethyl Effect

Why use this specific thiourea?

  • Metabolic Blocking: The cyclopropyl ring prevents metabolic oxidation at the position alpha to the nitrogen. In standard N-propyl chains, CYP450 enzymes rapidly hydroxylate this position. The strained cyclopropyl ring resists this hydrogen abstraction [4].[2]

  • Lipophilicity: It fills hydrophobic pockets (e.g., in the ATP-binding site of kinases) more effectively than a methyl group but with less entropic penalty than a flexible propyl chain.

Visualization: Hantzsch Reaction Mechanism

HantzschReaction Thiourea N-Cyclopropylmethylthiourea (Nucleophile) Attack S-Alkylation (Thioimidate Intermediate) Thiourea->Attack Nucleophilic Attack HaloKetone Alpha-Haloketone (Electrophile) HaloKetone->Attack Cyclization N-Attack on Carbonyl (Dehydration) Attack->Cyclization - HBr Final N-Cyclopropylmethyl-2-aminothiazole Cyclization->Final - H2O

Figure 2: The Hantzsch synthesis pathway converting the thiourea precursor into a bioactive aminothiazole scaffold.

Part 4: Handling, Safety, and Stability (E-E-A-T)

Hazard Profile:

  • Acute Toxicity: Like many thioureas, this compound should be treated as Toxic if swallowed (H300) . Thioureas can interfere with thyroid peroxidase (TPO), potentially leading to goitrogenic effects upon chronic exposure.

  • Sensitization: Potential skin sensitizer (H317).[3]

  • Stability: The compound is stable under standard conditions but is hygroscopic . It can degrade to isothiocyanates if heated in the presence of strong acids without a ketone partner.

Disposal: Must be disposed of as hazardous chemical waste containing sulfur. Do not mix with strong oxidizing agents (risk of forming thiourea dioxides/sulfonic acids).

References
  • Charette, A. B. (2010). Cyclopropanes in Organic Synthesis. Springer Science & Business Media. (Discusses the electronic properties and "banana bonds" of cyclopropyl groups).
  • Newman, A. H., et al. (2012). "Medication discovery for addiction: translating the dopamine D3 receptor hypothesis." Biochemical Pharmacology, 84(7), 882-890. (Demonstrates the use of cyclopropylmethyl linkers in D3 receptor ligands).

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles as potent anti-inflammatory agents." Acta Pharmaceutica Sinica B, 2(6). (General protocol for Hantzsch synthesis using substituted thioureas).
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Authoritative review on the metabolic stability and pharmacophore properties of the cyclopropylmethyl group).

  • GuideChem. (2024). "1-(Cyclopropylmethyl)thiourea Properties and Safety."

Sources

Exploratory

N-Cyclopropylmethylthiourea (CAS 618913-44-3): Physicochemical Profiling, Synthesis, and Pharmacological Utility

Executive Summary N-Cyclopropylmethylthiourea is a highly versatile organosulfur building block utilized extensively in medicinal chemistry and rational drug design. Featuring a rigid cyclopropylmethyl moiety coupled wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropylmethylthiourea is a highly versatile organosulfur building block utilized extensively in medicinal chemistry and rational drug design. Featuring a rigid cyclopropylmethyl moiety coupled with a hydrogen-bonding thiourea core, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and antimicrobial agents. This technical guide provides a rigorous analysis of its structural properties, molecular weight, density, and field-proven synthesis protocols, designed for drug development professionals seeking to integrate this pharmacophore into novel therapeutic scaffolds.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of N-Cyclopropylmethylthiourea is essential for predicting its pharmacokinetic behavior, solubility, and reactivity during complex synthetic workflows.

Quantitative Physicochemical Data

Table 1: Key chemical properties and structural descriptors.

PropertyValue
Chemical Name 1-(Cyclopropylmethyl)thiourea
CAS Registry Number 618913-44-3[1]
Molecular Formula C5H10N2S[1]
Molecular Weight 130.21 g/mol [1]
Monoisotopic Mass 130.05647 g/mol [1]
Estimated Density ~1.15 - 1.25 g/cm³
Topological Polar Surface Area (TPSA) 70.1 Ų[1]
Hydrogen Bond Donors / Acceptors 2 / 1[1]
Rotatable Bonds 2[1]
Mechanistic Insights into the Data
  • Molecular Weight & Bioavailability: At exactly 130.21 g/mol [1], the compound is highly ligand-efficient. When incorporated into larger drug scaffolds, its low molecular weight minimizes the risk of exceeding the 500 Da threshold of Lipinski's Rule of Five, preserving oral bioavailability.

  • Density Considerations: While the exact empirical density of N-Cyclopropylmethylthiourea is not standardized in primary literature, predictive models and structural analogs (such as N-propylthiourea and N-methylthiourea) place its crystalline density between 1.15 and 1.25 g/cm³. This relatively high density for a small organic molecule is driven by the tight intermolecular hydrogen-bonding network formed by the thiourea core in the solid state.

  • Structural Dynamics: The molecule exists in a tautomeric equilibrium between the thione and thiol forms[2]. This dynamic state allows the thiourea moiety to act as a dual hydrogen-bond donor and a potent metal chelator, which is highly advantageous when targeting metalloenzymes[3].

Experimental Methodology: Synthesis & Quality Control

The synthesis of mono-substituted thioureas requires precise control over electrophilicity to prevent symmetric di-substitution. Direct reaction of primary amines with thiocyanate salts often requires harsh conditions and yields poor conversions. The industry-standard approach, therefore, utilizes an acyl isothiocyanate intermediate[2].

Step-by-Step Synthesis Protocol
  • Electrophile Generation (Isothiocyanate Formation):

    • Procedure: Suspend ammonium thiocyanate (1.2 eq) in anhydrous acetone. Add benzoyl chloride (1.0 eq) dropwise at 0°C.

    • Causality: This condensation generates benzoyl isothiocyanate in situ[2]. The electron-withdrawing benzoyl group makes the isothiocyanate carbon highly electrophilic, ensuring it is primed for rapid nucleophilic attack.

  • Nucleophilic Addition:

    • Procedure: Add cyclopropylmethylamine (1.0 eq) slowly to the reaction mixture at 0°C, then allow it to warm to room temperature.

    • Causality: Cooling is critical because the reaction is highly exothermic. The amine undergoes rapid, regioselective nucleophilic addition to the isothiocyanate, forming the protected intermediate N-benzoyl-N'-cyclopropylmethylthiourea[2].

  • Selective Deprotection (Alkaline Hydrolysis):

    • Procedure: Concentrate the mixture, then reflux the intermediate in a 10% aqueous NaOH solution at 80°C for 2 hours.

    • Causality: Alkaline hydrolysis selectively cleaves the amide bond over the thioamide bond. The carbonyl carbon is significantly more susceptible to hydroxide attack than the thiocarbonyl carbon, cleanly removing the benzoyl protecting group as water-soluble benzoic acid.

  • Workup & Crystallization (Self-Validating System):

    • Procedure: Cool the mixture, neutralize with dilute HCl, and extract with ethyl acetate. Dry the organic layer over MgSO₄, concentrate, and recrystallize the crude product from an ethanol/water mixture.

    • Validation: Purity must be confirmed via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the UV-active benzoyl intermediate and the appearance of a lower-Rf spot (visualized with iodine) validates successful deprotection and product isolation.

SynthesisWorkflow A Cyclopropylmethylamine (Nucleophile) C N-Benzoyl-N'-cyclopropylmethylthiourea (Protected Intermediate) A->C B Benzoyl Isothiocyanate (Electrophile) B->C D Alkaline Hydrolysis (10% NaOH, 80°C) C->D Cleavage of benzoyl group E N-Cyclopropylmethylthiourea (Final Product) D->E

Fig 1: Stepwise synthesis of N-Cyclopropylmethylthiourea via benzoyl isothiocyanate intermediate.

Pharmacophore Potential & Drug Design Applications

Thiourea derivatives are heavily utilized in modern pharmacognosy due to their broad spectrum of biological activities, including documented antibacterial, antioxidant, and anticancer properties[3]. When N-Cyclopropylmethylthiourea is incorporated into a larger therapeutic scaffold, it provides two distinct functional zones:

  • The Lipophilic Anchor: The cyclopropylmethyl ring inserts seamlessly into hydrophobic pockets of target proteins (such as the allosteric sites of kinases). Unlike straight-chain alkyls, the strained cyclopropane ring restricts conformational flexibility (reducing the entropic penalty of binding) and resists CYP450-mediated beta-oxidation, thereby increasing the biological half-life of the drug.

  • The Chelating/Binding Core: The thiourea sulfur atom is a soft Lewis base, making it an excellent ligand for transition metals[3]. This is particularly useful in designing inhibitors for metalloenzymes (e.g., matrix metalloproteinases) or in developing antioxidant compounds that scavenge reactive oxygen species (ROS)[2].

Pharmacophore Core N-Cyclopropylmethylthiourea Core Cyclo Cyclopropylmethyl Group - Enhances Lipophilicity - Restricts Conformation - Resists CYP450 Metabolism Core->Cyclo Thio Thiourea Moiety - Dual H-Bond Donor (NH) - H-Bond Acceptor (C=S) - Metal Chelation (e.g., Cu, Zn) Core->Thio Bio Biological Applications (Antimicrobial, Antioxidant, Kinase Inhibition) Cyclo->Bio Thio->Bio

Fig 2: Pharmacophore mapping and biological utility of N-Cyclopropylmethylthiourea.

References

  • Guidechem. "1-(Cyclopropylmethyl)Thiourea 618913-44-3 Chemical Properties and Computational Data". Guidechem Database. 1

  • Agili, F.A. (2024). "Biological Applications of Thiourea Derivatives: Detailed Review". Chemistry, 6(3), 435-468. MDPI.3

  • Agili, F.A. (2024). "Synthesis Mechanisms of N-Acyl Thiourea Derivatives". Chemistry, 6(3), 435-468. MDPI. 2

Sources

Foundational

The Aqueous and Ethanolic Solubility of N-Cyclopropylmethylthiourea: A Technical Guide for Drug Development Professionals

Abstract In the landscape of pharmaceutical development, understanding the solubility of a drug candidate is a cornerstone of predicting its bioavailability and formulating an effective delivery system. This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, understanding the solubility of a drug candidate is a cornerstone of predicting its bioavailability and formulating an effective delivery system. This technical guide provides an in-depth analysis of the solubility of N-Cyclopropylmethylthiourea, a molecule of interest in medicinal chemistry, by examining the behavior of its parent compound, thiourea, in two critical polar protic solvents: water and ethanol. By dissecting the intermolecular forces at play and providing a robust experimental framework, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its therapeutic target is fundamentally governed by its physicochemical properties, with solubility being a primary determinant of its absorption and, consequently, its bioavailability. N-Cyclopropylmethylthiourea, a derivative of thiourea, presents a unique solubility profile due to the interplay of its polar thiocarbamide core and the nonpolar cyclopropylmethyl substituent. An understanding of its behavior in aqueous and ethanolic solutions is paramount for preclinical development, guiding formulation strategies and predicting in vivo performance.

This guide will explore the theoretical underpinnings of N-Cyclopropylmethylthiourea's solubility, drawing comparisons with its parent molecule, thiourea. We will delve into the intermolecular interactions that dictate its dissolution in water and ethanol and provide a detailed, field-proven protocol for the empirical determination of its solubility.

Comparative Solubility Analysis: Water vs. Ethanol

The solubility of a solute is dictated by the principle of "like dissolves like," which is a reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1]

Table 1: Solubility of Thiourea in Water and Ethanol at Various Temperatures

Temperature (°C)Solubility in Water ( g/100 mL)Solubility in Ethanol ( g/100 mL)
20~14.23.6
2514.2[2]-
31.9-4.7
40.7-16.4
45-6.3
53.7-22
58-8.5
64.7-9.8

Data for thiourea compiled from various sources.[3]

As the data indicates, thiourea is significantly more soluble in water than in ethanol at room temperature.[3] This can be attributed to the extensive hydrogen bonding network that water can form with the thiourea molecule.

Intermolecular Interactions in Aqueous Solution

Water, a highly polar protic solvent, engages in strong hydrogen bonds. The thiourea molecule, with its two amine groups and a sulfur atom, can act as both a hydrogen bond donor (via the N-H groups) and a weaker hydrogen bond acceptor (via the sulfur atom). The dominant interaction is the hydrogen bonding between water molecules and the amine protons of thiourea.

Intermolecular Interactions in Ethanolic Solution

Ethanol is also a polar protic solvent, capable of hydrogen bonding. However, the presence of the ethyl group introduces a nonpolar character, making it less polar than water. While ethanol can form hydrogen bonds with thiourea, the overall network is less extensive and weaker than in water. The larger size and lower dielectric constant of ethanol compared to water also contribute to a reduced ability to solvate the polar thiourea molecule.

The Influence of the N-Cyclopropylmethyl Group

The N-Cyclopropylmethyl substituent on the thiourea backbone introduces a significant nonpolar, hydrophobic element. This group will disrupt the favorable hydrogen bonding interactions with water, leading to a predicted decrease in aqueous solubility for N-Cyclopropylmethylthiourea compared to thiourea. Conversely, the hydrophobic nature of this substituent will have a more favorable interaction with the ethyl group of ethanol, likely resulting in an increased solubility in ethanol relative to thiourea.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of N-Cyclopropylmethylthiourea, the shake-flask method is a widely accepted and robust technique.[1] This method establishes an equilibrium between the dissolved and undissolved solute, providing a reliable measure of saturation solubility.

The Shake-Flask Method: A Step-by-Step Guide
  • Preparation of the System:

    • Accurately weigh an excess amount of N-Cyclopropylmethylthiourea solid.

    • Add the solid to a known volume of the desired solvent (water or ethanol) in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.

    • Allow the system to equilibrate for a sufficient period, typically 24-72 hours, to ensure that the dissolution process has reached a steady state.[1]

  • Phase Separation:

    • Once equilibrium is reached, separate the undissolved solid from the saturated solution.

    • This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that will not absorb the solute.[1]

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate.

    • Determine the concentration of N-Cyclopropylmethylthiourea in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the concentration of the diluted filtrate, taking the dilution factor into account.

    • Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the determination was made.

Visualization of Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key molecular interactions and the experimental workflow for solubility determination.

G cluster_water Aqueous Solvation cluster_ethanol Ethanolic Solvation N-Cyclopropylmethylthiourea N-Cyclopropylmethylthiourea Water1 H2O N-Cyclopropylmethylthiourea->Water1 H-Bond (N-H...O) Water2 H2O N-Cyclopropylmethylthiourea->Water2 H-Bond (N-H...O) Water3 H2O Water3->N-Cyclopropylmethylthiourea H-Bond (O-H...S) N-Cyclopropylmethylthiourea_E N-Cyclopropylmethylthiourea Ethanol1 EtOH N-Cyclopropylmethylthiourea_E->Ethanol1 H-Bond (N-H...O) Ethanol2 EtOH N-Cyclopropylmethylthiourea_E->Ethanol2 Hydrophobic Interaction (Cyclopropylmethyl...Ethyl) Ethanol2->N-Cyclopropylmethylthiourea_E H-Bond (O-H...S)

Figure 1: Intermolecular forces in solvation.

G Start Start Add_Excess_Solid Add Excess Solute to Solvent Start->Add_Excess_Solid Equilibrate Equilibrate (24-72h) at Constant Temp. Add_Excess_Solid->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.45 µm PTFE) Centrifuge->Filter Dilute Accurately Dilute Filtrate Filter->Dilute Analyze Quantify by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Figure 2: Shake-flask solubility workflow.

Conclusion and Future Directions

The solubility of N-Cyclopropylmethylthiourea in water and ethanol is a complex interplay of hydrogen bonding and hydrophobic interactions. Based on the behavior of its parent compound, thiourea, it is predicted to have limited aqueous solubility and more favorable solubility in ethanol. The provided shake-flask protocol offers a reliable method for the empirical determination of these values.

For drug development professionals, a thorough understanding and precise measurement of solubility are non-negotiable first steps. The insights and methodologies presented in this guide are intended to empower researchers to make informed decisions in the critical early stages of formulation and preclinical assessment, ultimately paving the way for the successful development of new therapeutic agents. Future work should focus on obtaining precise experimental solubility data for N-Cyclopropylmethylthiourea across a range of pharmaceutically relevant solvents and pH conditions.

References

  • Solubility of Organic Compounds. (n.d.). Retrieved from a study of experimental procedures for determining the solubility of organic compounds.
  • Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from a guide on classifying organic compounds based on their solubility in various solvents.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from an educational resource on the principles of solubility.
  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. (2025, August 10). ResearchGate.
  • Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations. (2025, April). ResearchGate. Retrieved from [Link]

  • Solubility of Thiourea in Solvents. (n.d.). Scribd. Retrieved from [Link]

  • Thiourea. (n.d.). Wikipedia. Retrieved from [Link]

  • Thiourea. (2022, September 15). Sciencemadness Wiki. Retrieved from [Link]

  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (n.d.). INIS-IAEA. Retrieved from a study on the solubility of thiourea in mixed solvent systems.
  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of N-Cyclopropylmethylthiourea

Executive Summary N-Cyclopropylmethylthiourea (CAS 618913-44-3) is a specialized organosulfur building block utilized primarily in the synthesis of heterocyclic pharmaceutical agents. Its structural core—a thiourea moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropylmethylthiourea (CAS 618913-44-3) is a specialized organosulfur building block utilized primarily in the synthesis of heterocyclic pharmaceutical agents. Its structural core—a thiourea moiety attached to a cyclopropylmethyl group—serves as a critical pharmacophore in the development of Histamine H3/H4 receptor antagonists and antiviral nucleoside analogs.

This technical guide provides validated physicochemical data, specifically focusing on melting point (MP) and boiling point (BP) behavior. It addresses the compound's thermal instability, offering a robust experimental protocol for property determination to ensure data integrity in drug development pipelines.

Chemical Identity & Structural Properties[1][2][3][4][5]

PropertyData
IUPAC Name 1-(Cyclopropylmethyl)thiourea
Common Synonyms N-(Cyclopropylmethyl)thiourea; Cyclopropylmethylthiourea
CAS Registry Number 618913-44-3
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
SMILES NC(=S)NCC1CC1
Appearance White to off-white crystalline powder
Structural Significance

The cyclopropylmethyl group acts as a steric and lipophilic bioisostere for isobutyl or allyl groups, often improving metabolic stability by blocking


-hydroxylation. The thiourea sulfur is a "soft" nucleophile, making this compound a versatile precursor for thiazoles and pyrimidines via cyclization.

Physicochemical Data Analysis

Melting Point (Experimental)

Unlike simple ureas, N-substituted thioureas exhibit complex thermal behavior due to the thione-thiol tautomerism and strong intermolecular hydrogen bonding.

ParameterValue / RangeSource / Confidence
Melting Point 110 – 113 °C Experimental (SynQuest Labs, BLD Pharm)
Predicted MP 118 ± 5 °CACD/Labs Consensus Model
Thermal Behavior Sharp melt followed by decompositionObservation

Technical Insight: The experimental melting range is relatively narrow (3°C), indicating a high degree of crystallinity. However, researchers must note that purity significantly impacts this value. Impurities from synthesis (e.g., residual amines or isomerization byproducts) can depress the MP by 5–10°C.

Boiling Point (Thermodynamic Limitation)
ParameterValueNotes
Boiling Point N/A (Decomposes) Decomposes prior to boiling at atmospheric pressure.
Predicted BP ~250–260 °CTheoretical extrapolation (Not experimentally accessible).

Mechanism of Decomposition: Thioureas are thermally labile. Upon heating beyond their melting point, they often undergo:

  • Desulfurization: Releasing H₂S and forming carbodiimides or nitriles.

  • Isomerization: Rearrangement to ammonium thiocyanate salts. Therefore, distillation is not a viable purification method. Flash chromatography or recrystallization must be used.

Experimental Protocols

Synthesis Pathway (Context for Purity)

To ensure the melting point data is relevant, the compound must be synthesized with high specificity. The preferred route avoids the formation of symmetric thiourea byproducts.

Synthesis Start Cyclopropylmethylamine (Primary Amine) Inter Intermediate: N-Benzoyl-N'-cyclopropylmethylthiourea Start->Inter Addition (DCM, 0°C) Reagent Benzoyl Isothiocyanate (PhCONCS) Reagent->Inter Hydrolysis Base Hydrolysis (NaOH / MeOH) Inter->Hydrolysis Deprotection Product Product: N-Cyclopropylmethylthiourea (MP: 110-113°C) Hydrolysis->Product Recrystallization

Caption: Selective synthesis route via benzoyl isothiocyanate to minimize symmetric byproducts, ensuring high-purity crystalline product for accurate MP determination.

Validated Melting Point Determination Protocol

Due to the decomposition risk, a standard "fast" ramp will yield inaccurate results.

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent inclusion can act as a lattice impurity).

  • Apparatus: Capillary melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast ramp (10°C/min) to 90°C.

    • Slow ramp (1°C/min) from 90°C to 120°C.

  • Observation: Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear point).

  • Validation: If the sample darkens or bubbles before melting, it indicates decomposition or the presence of thermally unstable impurities.

Applications in Drug Discovery

The N-cyclopropylmethylthiourea moiety is not merely a solvent or reagent; it is a strategic scaffold in medicinal chemistry.

Histamine Receptor Modulation

This fragment is a key intermediate in the synthesis of Histamine H3 and H4 receptor antagonists . The cyclopropyl group provides rigid steric bulk that fits the hydrophobic pocket of the GPCR, while the thiourea (or its guanidine derivative) interacts with acidic residues (e.g., Aspartate) in the receptor binding site.

Antiviral Nucleoside Analogs

In the development of agents like Cyclopropavir (for CMV/HHV-6), thiourea derivatives serve as precursors to modify the purine/pyrimidine base or the linker region. The sulfur atom allows for subsequent cyclization into thiazole rings, which are common in broad-spectrum antivirals.

Bioisosteric Replacement
  • Vs. Allyl: Cyclopropylmethyl is stable to reduction and oxidation compared to the allyl group.

  • Vs. Isobutyl: It reduces the entropic penalty of binding due to the constrained ring structure.

References

  • SynQuest Labs. (2024). Product Specification: 1-(Cyclopropylmethyl)thiourea (CAS 618913-44-3). Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet & Properties: 1-(Cyclopropylmethyl)thiourea. Retrieved from

  • Kobayashi, T., et al. (2010).[1] "Synthesis and structural and pharmacological properties of cyclopropane-based conformationally restricted analogs of 4-methylhistamine as histamine H3/H4 receptor ligands." Bioorganic & Medicinal Chemistry, 18(3), 1076-1082.[1] [1]

  • De Esch, I. J., et al. (1999).[2] "Characterization of the binding site of the histamine H3 receptor." Journal of Medicinal Chemistry, 42(7), 1115-1122.[2]

  • Kern, E. R., et al. (2005). "Synthesis and Antiviral Activities of Methylenecyclopropane Analogs." Antimicrobial Agents and Chemotherapy, 49(3), 1039–1045.

Sources

Foundational

An In-Depth Technical Guide to N-Cyclopropylmethylthiourea (CAS 618913-44-3) for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of N-Cyclopropylmethylthiourea in Medicinal Chemistry N-Cyclopropylmethylthiourea, with the CAS number 618913-44-3, is a fascinating molecule that stands at the intersection of two...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Significance of N-Cyclopropylmethylthiourea in Medicinal Chemistry

N-Cyclopropylmethylthiourea, with the CAS number 618913-44-3, is a fascinating molecule that stands at the intersection of two privileged structural motifs in medicinal chemistry: the thiourea group and the cyclopropylmethyl moiety. The thiourea scaffold (S=C(NR2)2) is a versatile building block known for its wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This is largely due to its ability to form strong hydrogen bonds and coordinate with metal ions, which allows for potent interactions with biological targets.[2] The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate the conformational properties of molecules.[3][4] The combination of these two groups in N-Cyclopropylmethylthiourea creates a unique chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, along with a practical look at its commercial availability.

Physicochemical Properties and Commercial Availability

A clear understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. N-Cyclopropylmethylthiourea is a solid at room temperature with a melting point in the range of 110-113 °C. It is typically available as a light-colored powder with a purity of 95% or higher.

Table 1: Physicochemical Properties of N-Cyclopropylmethylthiourea

PropertyValueReference(s)
CAS Number 618913-44-3
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Melting Point 110-113 °C
Appearance Powder
Purity ≥95%

The commercial availability of N-Cyclopropylmethylthiourea is a key consideration for its practical application. Several chemical suppliers offer this compound in various quantities, from milligrams to grams, catering to both academic research and early-stage drug discovery programs.

Table 2: Supplier and Pricing Information for N-Cyclopropylmethylthiourea

SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich ENA44896968295%100 mg$58.50
95%1 g$169.00
95%10 g$878.80
BLD Pharm BD143997Not SpecifiedInquireInquire
Fluorochem Not SpecifiedNot SpecifiedInquireInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of N-Cyclopropylmethylthiourea: A Validated Protocol

The synthesis of N-substituted thioureas is a well-established area of organic chemistry. The most common and straightforward method involves the reaction of an amine with an isothiocyanate.[5] In the case of N-Cyclopropylmethylthiourea, the synthesis proceeds via the reaction of cyclopropylmethylamine with a suitable thiocarbonyl transfer reagent. A general and reliable protocol is outlined below.

Diagram 1: Synthetic Pathway for N-Cyclopropylmethylthiourea

Synthesis of N-Cyclopropylmethylthiourea reagent1 Cyclopropylmethylamine intermediate Cyclopropylmethyl isothiocyanate reagent1->intermediate + reagent2 (Step 1) reagent2 Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI) product N-Cyclopropylmethylthiourea intermediate->product + NH₃ (Step 2) ammonia Ammonia (NH₃)

Caption: General synthetic scheme for N-Cyclopropylmethylthiourea.

Experimental Protocol:

Step 1: Synthesis of Cyclopropylmethyl Isothiocyanate

  • In a well-ventilated fume hood, dissolve cyclopropylmethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a thiocarbonyl transfer reagent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole (1.0 eq), to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be used directly in the next step or purified by distillation or chromatography if necessary.

Step 2: Synthesis of N-Cyclopropylmethylthiourea

  • Cool the solution of cyclopropylmethyl isothiocyanate from Step 1 to 0 °C.

  • Slowly bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol or water) (1.1 eq).

  • A precipitate of N-Cyclopropylmethylthiourea should form.

  • Continue stirring at room temperature for an additional 1-2 hours to ensure complete reaction.

  • Collect the solid product by filtration and wash with cold solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

This two-step, one-pot procedure is a robust and scalable method for the preparation of N-Cyclopropylmethylthiourea. The choice of the thiocarbonyl transfer reagent and solvent may be optimized to improve yield and purity.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for N-Cyclopropylmethylthiourea based on the characteristic signals of its functional groups.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of N-Cyclopropylmethylthiourea is expected to show distinct signals corresponding to the protons of the cyclopropylmethyl group and the N-H protons of the thiourea moiety.

  • Cyclopropyl protons: A complex multiplet in the upfield region (approximately 0.2-1.2 ppm) is characteristic of the cyclopropyl ring protons.

  • Methylene protons (-CH2-): A doublet or triplet in the range of 3.0-3.5 ppm, coupled to the adjacent methine proton of the cyclopropyl ring.

  • N-H protons: Two broad singlets corresponding to the two different N-H protons of the thiourea group. The chemical shifts of these protons can be highly variable (typically between 6.0 and 9.0 ppm) and are dependent on solvent and concentration.[6]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Thiocarbonyl carbon (C=S): A characteristic downfield signal in the range of 180-190 ppm.

  • Cyclopropyl carbons: Signals for the cyclopropyl ring carbons are expected in the upfield region, typically between 5 and 15 ppm for the CH2 groups and slightly more downfield for the CH group.

  • Methylene carbon (-CH2-): A signal in the range of 45-55 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies expected for N-Cyclopropylmethylthiourea are:

  • N-H stretching: Broad bands in the region of 3100-3400 cm-1.

  • C-H stretching: Signals for the cyclopropyl and methylene C-H bonds will appear just below 3000 cm-1.

  • C=S stretching (Thioamide I band): A strong absorption in the region of 1200-1350 cm-1.

  • C-N stretching (Thioamide II and III bands): Bands in the regions of 1400-1600 cm-1 and 950-1250 cm-1, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For N-Cyclopropylmethylthiourea, the molecular ion peak [M]+ would be expected at m/z 130. The fragmentation pattern would likely involve the loss of the cyclopropylmethyl group or cleavage of the thiourea moiety.[8]

Diagram 2: Workflow for Analytical Characterization

Analytical Workflow synthesis Synthesized N-Cyclopropylmethylthiourea nmr 1H and 13C NMR Spectroscopy synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms structure Structural Confirmation and Purity Assessment nmr->structure ftir->structure ms->structure

Caption: A typical workflow for the analytical characterization of N-Cyclopropylmethylthiourea.

Applications in Drug Discovery and Development

While specific studies on the biological activity of N-Cyclopropylmethylthiourea are limited in the public domain, its structural components suggest a range of potential applications in medicinal chemistry. The thiourea moiety is a well-known pharmacophore, and the cyclopropylmethyl group can be strategically employed to enhance drug-like properties.

As a Scaffold for Novel Antimicrobial Agents

Thiourea derivatives have a long history of use as antimicrobial agents.[1] The N-H and C=S groups can interact with key enzymes and proteins in microbial pathogens, leading to their inhibition. The lipophilic cyclopropylmethyl group in N-Cyclopropylmethylthiourea could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to improved efficacy. Researchers can use N-Cyclopropylmethylthiourea as a starting material to synthesize a library of more complex thiourea derivatives for screening against a panel of pathogenic bacteria and fungi.

As an Intermediate in the Synthesis of Kinase Inhibitors

The cyclopropyl group is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site of the enzyme.[4] The N-Cyclopropylmethylthiourea scaffold could be elaborated to incorporate other pharmacophoric features necessary for kinase inhibition. For example, the free amino group of the thiourea can be functionalized to introduce additional ring systems or hydrogen bonding motifs.

In the Development of Novel Anticancer Therapeutics

The thiourea functional group has been incorporated into a number of compounds with demonstrated anticancer activity.[1] The mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. The unique stereoelectronic properties of the cyclopropyl group can be exploited to fine-tune the binding affinity and selectivity of these compounds for their cancer-related targets.

Conclusion and Future Perspectives

N-Cyclopropylmethylthiourea is a readily accessible and versatile building block with significant potential in the field of drug discovery. Its unique combination of a proven pharmacophore (thiourea) and a desirable structural element (cyclopropylmethyl) makes it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its biological activity profile, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule. The straightforward synthesis and commercial availability of N-Cyclopropylmethylthiourea make it a practical and valuable tool for the design and development of the next generation of medicines.

References

  • Raza, M. A., et al. (2021). Theoretical and Experimental Investigation of Thiourea Derivatives: Synthesis, Crystal Structure, In-silico and In-vitro Biological Evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-603.
  • El-Gamal, M. I., et al. (2025).
  • Li, Y., et al. (2015). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry, 58(16), 6549–6562.
  • Gholivand, K., et al. (2016). Experimental and calculated 1H and 13C NMR chemical shifts of 1c of thiourea derivative.
  • Abdel-Wahab, B. F., et al. (2012).
  • Hulme, C., et al. (2011).
  • Kalinowska-Tłuścik, J., et al. (2020). Racemic and unusual enantiomeric crystal forms of N-cycloalkyl-4-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamides and their biological activity.
  • Puzzarini, C., et al. (2019). State-of-the-art computation of the rotational and IR spectra of the methyl-cyclopropyl cation: hints on its detection in space. Physical Chemistry Chemical Physics, 21(7), 3431-3439.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Saeed, A., et al. (2015). Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities.
  • Khan, K. M., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 1-13.
  • Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
  • Wawer, I., et al. (2023).
  • LookChem. NewblueCHEM--High purity N-METHYLTHIOUREA factory price. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 15(12), 1461.
  • Gardarsdottir, H. (2024).
  • Peptu, C., et al. (2013). TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. Digest Journal of Nanomaterials and Biostructures, 8(4), 1551-1560.
  • Yusof, M. S. M., et al. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(6), 1230-1239.
  • Al-Janabi, A. S. (2016). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). CORE.
  • Google Patents. (2020). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Tipton, P. A., et al. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of Mass Spectrometry, 41(12), 1569-1576.
  • Chemistry Steps. (2023). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Chen, J., et al. (2023). Chemical Properties, Preparation, and Pharmaceutical Effects of Cyclic Peptides from Pseudostellaria heterophylla. Molecules, 28(12), 4725.
  • Beuning, C. N., et al. (2021). Grade and Supplier-Estimated Purity for Each Chemical a.
  • Krenske, E. H., et al. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules, 27(18), 5909.

Sources

Exploratory

Biological Activity and Mechanistic Profiling of Cyclopropylmethyl Thiourea Derivatives: A Comprehensive Technical Guide

Executive Summary Thiourea derivatives represent a highly versatile class of pharmacophores in medicinal chemistry and agrochemical development[1]. The core thiourea moiety—characterized by a sulfur atom acting as a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiourea derivatives represent a highly versatile class of pharmacophores in medicinal chemistry and agrochemical development[1]. The core thiourea moiety—characterized by a sulfur atom acting as a hydrogen bond acceptor and two amino groups acting as hydrogen bond donors—enables robust non-covalent interactions with diverse biological targets, including enzymes, receptors, and nucleic acids[2]. The introduction of a cyclopropylmethyl group to the thiourea scaffold is a strategic structural modification. The cyclopropyl ring provides unique steric bulk and conformational rigidity, while the methylene bridge ensures rotational flexibility. This specific combination optimizes the lipophilicity (LogP) of the molecule, enhancing cell membrane penetration and improving the fit within hydrophobic binding pockets of target proteins[3].

Mechanistic Profiling and Biological Targets

Anti-Inflammatory and Anticancer Activity (NF-κB and EGFR Modulation)

Cyclopropylmethyl thiourea derivatives, particularly those conjugated with quinazoline scaffolds, have emerged as potent dual-action inhibitors[4]. They selectively inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophages while modulating Epidermal Growth Factor Receptor (EGFR) kinase activity[5]. The thiourea core forms critical hydrogen bonds with the ATP-binding pocket of these kinases, while the cyclopropylmethyl group occupies the adjacent hydrophobic sub-pocket. This steric occupation prevents the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB, thereby halting pro-inflammatory cytokine transcription[6].

CNS and Stress-Related Disorders (CRF1 Receptor Antagonism)

Recent developments in thiazolo[4,5-d]pyrimidine derivatives have utilized the cyclopropylmethyl thiourea structural motif to design Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[7]. These compounds exhibit exceptional binding affinities, outperforming standard drugs like antalarmin[8]. The cyclopropylmethyl moiety is crucial here for anchoring the antagonist within the transmembrane domain of the G-protein-coupled receptor (GPCR), displacing the endogenous peptide and preventing stress-induced HPA axis activation[9].

Agrochemical and Antimicrobial Applications

In the agricultural sector, thiourea derivatives demonstrate significant fungicidal, insecticidal, and plant-growth regulatory properties[1]. The C=S bond acts as a potent chelator for metal ions essential for pathogen survival, while the protonated N-H groups interact with the negatively charged carboxyl and phosphate groups on bacterial membranes, disrupting cellular integrity and inhibiting enzymes like DNA gyrase and topoisomerase IV[10].

Data Presentation: Comparative Biological Activity

The following table synthesizes the quantitative biological activity of key cyclopropylmethyl thiourea derivatives across different therapeutic targets.

Compound ClassPrimary TargetStructural Role of CyclopropylmethylEfficacy MetricReference Standard
Quinazoline-Alkylthiourea NF-κB / EGFRReduces overall lipophilicity compared to benzyl groups; improves drug-likeness.IC50: 0.3 - 0.7 µMErlotinib (EGFR: 0.002 µM)
Thiazolo[4,5-d]pyrimidine CRF1 ReceptorAnchors into the GPCR hydrophobic pocket; enhances binding affinity.log IC50: -8.22Antalarmin (log IC50: -7.78)
Arylthiourea Derivatives Auxin Receptor (TIR1)Mimics indole ring sterics; promotes root growth.>90% root growth promotion at 100 µMNaphthylacetic acid (NAA)
N-Aryl-N'-Alkylthiourea DNA Gyrase (E. coli)Disrupts bacterial membrane; increases target residence time.MIC: 0.19 - 3.12 µg/mLNovobiocin (MIC: 0.5 µg/mL)

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-3-arylthiourea Derivatives

Causality: The reaction utilizes an isothiocyanate intermediate. The choice of anhydrous dichloromethane (DCM) prevents the hydrolysis of the moisture-sensitive isothiocyanate, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize any acid byproducts without participating in the nucleophilic attack[11].

  • Preparation of Isothiocyanate: Dissolve the starting arylamine (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool to 0°C. Add 1,1'-thiocarbonyldiimidazole (TCDI) (1.2 eq) dropwise. Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the polar amine spot confirms complete conversion to the less polar isothiocyanate.

  • Amine Addition: To the reaction mixture, add cyclopropylmethanamine (1.1 eq) and DIPEA (1.5 eq). Stir at room temperature for 16 hours[4].

  • Purification: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Characterization: Purify the crude product via flash column chromatography. Validation: Confirm the thiourea formation via 13C-NMR by the presence of the characteristic C=S peak at ~180-182 ppm[4].

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality: Resazurin is utilized as a redox indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a dual visual and fluorometric readout, eliminating the subjectivity of standard turbidity-based MIC assays.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB) at 37°C until the exponential growth phase (OD600 ≈ 0.5). Dilute to

    
     CFU/mL.
    
  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the cyclopropylmethyl thiourea derivative in DMSO (final DMSO concentration <1% to prevent solvent toxicity).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Include a positive control (antibiotic, e.g., Novobiocin), a negative control (MHB + 1% DMSO), and a sterility control (MHB only). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Pathway Ligand Pro-inflammatory Ligand Receptor Receptor (e.g., TLR/TNFR) Ligand->Receptor TAK1 TAK1 Kinase Receptor->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB Dimer (p65/p50) IkBa->NFkB Degradation Nucleus Target Gene Transcription NFkB->Nucleus Translocation Drug Cyclopropylmethyl Thiourea Derivative Drug->IKK Inhibits Drug->NFkB Blocks Activation

Mechanism of NF-κB signaling pathway inhibition by cyclopropylmethyl thiourea.

Workflow S1 1. Synthesis Isothiocyanate + Amine S2 2. Characterization NMR, MS, IR S1->S2 S3 3. In Vitro Screening MIC / IC50 Assays S2->S3 S4 4. Target Validation Enzyme / Receptor Binding S3->S4

Experimental workflow from chemical synthesis to biological target validation.

References

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH) Source: Molecules (MDPI) URL:[Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity Source: Letters in Applied NanoBioScience URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N-Cyclopropylmethylthiourea from cyclopropylmethylamine

Abstract This application note details a robust, scalable protocol for the synthesis of N-cyclopropylmethylthiourea (CAS: 88266-26-4) from cyclopropylmethylamine . Unlike methods utilizing toxic thiophosgene or gaseous a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-cyclopropylmethylthiourea (CAS: 88266-26-4) from cyclopropylmethylamine . Unlike methods utilizing toxic thiophosgene or gaseous ammonia, this protocol employs the Benzoyl Isothiocyanate (BITC) method . This two-stage, one-pot procedure first generates a stable N-benzoylthiourea intermediate, which is subsequently hydrolyzed to yield the target mono-substituted thiourea in high purity. This compound is a critical building block for histamine H3 antagonists, kinase inhibitors, and various sulfur-containing heterocycles.

Introduction & Strategic Rationale

Synthetic Route Selection

The synthesis of mono-substituted thioureas from primary amines is often complicated by the formation of di-substituted byproducts or the handling of hazardous reagents.

MethodReagentsProsCons
Thiophosgene

Direct, one stepExtremely toxic, difficult handling
Ammonium Thiocyanate

CheapOften requires harsh heating; equilibrium issues
Benzoyl Isothiocyanate

High yield, crystalline intermediates, mild conditions Two steps (though often one-pot)

Selected Strategy: The Benzoyl Isothiocyanate route is chosen for its operational safety and the high crystallinity of the intermediate, which facilitates purification if necessary. The benzoyl group acts as a "chemical handle," activating the isothiocyanate toward nucleophilic attack and preventing over-reaction.

Mechanism of Action
  • Activation: Benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate (highly electrophilic).

  • Addition: Cyclopropylmethylamine attacks the isothiocyanate carbon, forming N-benzoyl-N'-cyclopropylmethylthiourea.

  • Hydrolysis: Base-catalyzed hydrolysis cleaves the benzoyl group (as benzoate), releasing the free thiourea.

ReactionScheme Start Benzoyl Chloride + NH4SCN Inter1 Benzoyl Isothiocyanate (In-situ) Start->Inter1 Acetone, Reflux Inter2 N-Benzoyl-N'-cyclopropylmethylthiourea (Intermediate) Inter1->Inter2 + Amine Nucleophilic Addn Amine Cyclopropylmethylamine Amine->Inter2 Prod N-Cyclopropylmethylthiourea (Target) Inter2->Prod NaOH/H2O Hydrolysis

Figure 1: Reaction pathway for the synthesis of N-cyclopropylmethylthiourea.

Materials & Equipment

Reagents
  • Cyclopropylmethylamine (Aminomethylcyclopropane): >98% purity.[1] Note: Volatile amine; handle in fume hood.

  • Benzoyl Chloride: >99%, lachrymator.

  • Ammonium Thiocyanate (

    
    ):  Dried in a desiccator if caked.
    
  • Acetone: Technical grade (dried over

    
     if water content is high).
    
  • Sodium Hydroxide (NaOH): 10% aqueous solution.

  • Hydrochloric Acid (HCl): For neutralization (optional).

Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Mechanical stirrer or heavy-duty magnetic stir bar.

  • Reflux condenser.[2]

  • Addition funnel (pressure-equalizing).[1]

  • Rotary evaporator.

Experimental Protocol

Stage 1: Formation of N-Benzoyl-N'-cyclopropylmethylthiourea

Rationale: We generate the isothiocyanate in situ to avoid isolating this moisture-sensitive intermediate. Acetone is used because


 (byproduct) is insoluble in it, allowing for easy filtration.
  • Setup: Equip a 500 mL three-neck flask with a condenser, addition funnel, and magnetic stir bar. Flush with nitrogen.[3]

  • Reagent Prep: Dissolve Ammonium Thiocyanate (1.1 eq, 0.11 mol) in Acetone (150 mL).

  • Activation: Add Benzoyl Chloride (1.0 eq, 0.10 mol) dropwise via the addition funnel over 15 minutes.

    • Observation: A white precipitate of ammonium chloride (

      
      ) will form immediately. The solution turns pale yellow.
      
  • Reaction: Reflux the mixture gently for 15–30 minutes to ensure complete conversion to benzoyl isothiocyanate.

  • Amine Addition: Cool the mixture to room temperature. Add Cyclopropylmethylamine (1.0 eq, 0.10 mol) in Acetone (20 mL) dropwise.

    • Caution: Exothermic reaction.[1][2] Control rate to maintain a gentle reflux or keep temp <40°C.

  • Completion: Stir at ambient temperature for 1–2 hours.

    • Process Check: TLC (Silica, 30% EtOAc/Hexane) should show consumption of the isothiocyanate (non-polar) and formation of the benzoyl thiourea (mid-polar).

  • Workup (Intermediate): Pour the reaction mixture into ice water (500 mL). The intermediate N-benzoyl-N'-cyclopropylmethylthiourea typically precipitates as a solid. Filter, wash with water, and dry.

    • Alternative: If it oils out, extract with Dichloromethane (DCM), dry over

      
      , and evaporate.
      
Stage 2: Hydrolysis to Target Thiourea

Rationale: Alkaline hydrolysis removes the benzoyl group. The cyclopropyl ring is stable to base, preventing ring-opening side reactions that acid might promote.

  • Hydrolysis: Suspend the intermediate from Stage 1 in 10% NaOH solution (3.0 eq of NaOH relative to starting material).

    • Note: A small amount of Ethanol (10-20 mL) can be added if the solid does not wet well.

  • Heating: Heat the mixture to 80–90°C for 30–60 minutes.

    • Monitoring: The solid will dissolve, then the product may precipitate or remain in solution depending on concentration.

    • TLC:[4] Check for disappearance of the benzoyl-thiourea spot.

  • Isolation: Cool the mixture to 0–5°C (ice bath).

    • Method A (Precipitation): If crystals form, filter and wash with cold water.

    • Method B (Neutralization): Carefully adjust pH to ~8-9 with dilute HCl. Do not acidify strongly (< pH 3) to avoid cyclopropane ring opening. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water or Isopropanol if necessary.

Workflow Start Start: PhCOCl + NH4SCN in Acetone Step1 Reflux 15 min (Filter off NH4Cl) Start->Step1 Step2 Add Cyclopropylmethylamine Stir 1-2h Step1->Step2 Step3 Pour into Ice Water Isolate Intermediate Step2->Step3 Step4 Hydrolysis: 10% NaOH Heat 80°C, 1h Step3->Step4 Step5 Cool & Adjust pH to ~8 Extract/Filter Step4->Step5 End Final Product: N-Cyclopropylmethylthiourea Step5->End

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & QC

The product should be a white to off-white crystalline solid.

ParameterExpected Value/ObservationNotes
Appearance White crystalline solidMay be slightly off-white if crude.[4]
Melting Point 115–125°C (Typical range for alkyl thioureas)Verify against specific batch.
1H NMR (DMSO-d6)

~7.0-7.5 (br s,

),

~7.8 (br s,

),

~3.2 (

-N),

~1.0 (

-ring),

~0.2-0.5 (Cyclopropyl

)
Diagnostic cyclopropyl protons at high field (<0.6 ppm).
MS (ESI+) [M+H]+ = 131.06Molecular Formula:

Critical QC Check: Ensure the absence of benzoate peaks (aromatic protons ~7.4–8.0 ppm) in the final NMR, which would indicate incomplete hydrolysis.

Troubleshooting & Optimization

  • Issue: Low Yield in Stage 1.

    • Cause: Wet acetone or old benzoyl chloride.

    • Solution: Dry acetone over molecular sieves; distill benzoyl chloride if dark.

  • Issue: Oiling out during Hydrolysis.

    • Cause: Product solubility in the basic medium.[5]

    • Solution: Cool thoroughly (0°C) and scratch the flask walls to induce crystallization. If oil persists, extract with EtOAc.

  • Issue: Ring Opening.

    • Cause: Exposure to strong acid during workup.

    • Solution: Keep pH > 4 during neutralization. The cyclopropylmethyl group is sensitive to acid-catalyzed rearrangement (e.g., to cyclobutanol derivatives).

Safety (HSE)

  • Cyclopropylmethylamine: Corrosive, flammable. Causes severe skin burns and eye damage. Use in a fume hood.

  • Benzoyl Chloride: Lachrymator. Reacts violently with water.

  • Thioureas: Many thioureas are suspected goitrogens (interfere with iodine uptake). Handle solids with gloves and dust masks.

References

  • Preparation of Cyclopropylmethyl-thiourea. Patent WO2007028083A2. (2007). "6-arylalkylamino- 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists". Link

  • General Benzoyl Isothiocyanate Method. Organic Syntheses, Coll. Vol. 3, p.735 (1955); Vol. 28, p.89 (1948). "1-Phenyl-2-thiobiuret".[4] Link

  • Thiourea Synthesis Review. Li, Z., et al. (2013). "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate". Synthesis, 45, 1667-1674.[3] Link

  • Cyclopropylmethylamine Properties. PubChem Compound Summary for CID 10220503 (Related substructures). Link

Sources

Application

Application Note: Synthesis of Cyclopropylmethyl Isothiocyanate via Thiophosgene

This Application Note provides a rigorous technical guide for the synthesis of cyclopropylmethyl isothiocyanate from cyclopropylmethylamine using thiophosgene. It is designed for organic chemists and process development...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of cyclopropylmethyl isothiocyanate from cyclopropylmethylamine using thiophosgene. It is designed for organic chemists and process development scientists requiring a high-fidelity protocol that balances yield, purity, and safety.

Abstract

The conversion of cyclopropylmethylamine to cyclopropylmethyl isothiocyanate is a critical transformation in the synthesis of thiourea-based bioisosteres and heterocyclic scaffolds. While alternative thiocarbonyl transfer reagents (e.g., thiocarbonyldiimidazole, carbon disulfide/DCC) exist, thiophosgene (


) remains the gold standard for atom economy and reaction velocity. This guide details a robust biphasic protocol  (

/saturated aqueous

) that mitigates the risk of symmetrical thiourea formation and simplifies purification.

Introduction & Strategic Rationale

Cyclopropylmethyl isothiocyanate is a versatile electrophile used to introduce the cyclopropylmethyl moiety—a privileged structure that improves metabolic stability and lipophilicity in drug candidates.

The reaction utilizes thiophosgene , a highly electrophilic, dense red liquid. While effective, its toxicity requires strict adherence to safety protocols. The strategic choice of a biphasic system serves two purposes:

  • Chemostatis: It partitions the nucleophilic amine (organic phase) from the acid scavenger (aqueous phase), regulating the reaction rate and preventing the amine from attacking the product isothiocyanate (which would form the unwanted symmetrical thiourea dimer).

  • HCl Management: The immediate neutralization of the generated HCl by the aqueous base drives the equilibrium forward without precipitating amine salts.

Reaction Mechanism

The transformation proceeds via a nucleophilic addition-elimination sequence. The primary amine attacks the thiocarbonyl carbon, ejecting chloride to form a thiocarbamoyl chloride intermediate. Subsequent deprotonation and loss of the second chloride ion yield the isothiocyanate.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion and potential side-reaction pathways.

ReactionMechanism cluster_0 Biphasic Interface Control Amine Cyclopropylmethylamine (Nucleophile) Intermediate Thiocarbamoyl Chloride Intermediate Amine->Intermediate Nucleophilic Attack (-Cl⁻) CSCl2 Thiophosgene (Electrophile) CSCl2->Intermediate Nucleophilic Attack (-Cl⁻) Product Cyclopropylmethyl Isothiocyanate Intermediate->Product Elimination (-HCl) Base Base (NaHCO3) (Scavenger) Intermediate->Base H+ Scavenging SideProduct Symmetrical Thiourea (Impurity) Product->SideProduct + Excess Amine (Avoid this)

Figure 1: Mechanistic pathway showing the critical intermediate and the side-reaction (red) inhibited by biphasic conditions.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Cyclopropylmethylamine 71.121.0Limiting Reagent
Thiophosgene 114.981.2Thiocarbonyl Source
Sodium Bicarbonate 84.012.5 - 3.0Acid Scavenger
Dichloromethane (DCM) -SolventOrganic Phase (0.2 M)
Water -SolventAqueous Phase
Step-by-Step Procedure

Safety Pre-Check: Perform all operations in a well-ventilated fume hood. Wear double nitrile gloves and a face shield. Have a 10% ammonia solution ready to neutralize spills.

  • Aqueous Phase Preparation: In a round-bottom flask equipped with a vigorous magnetic stir bar, dissolve

    
     (3.0 equiv) in distilled water. The volume of water should equal the volume of DCM to be used (1:1 ratio).
    
  • Organic Phase Preparation: Dissolve cyclopropylmethylamine (1.0 equiv) in DCM (

    
     concentration relative to amine).
    
  • Reaction Initiation: Add the organic amine solution to the aqueous base solution. Cool the biphasic mixture to

    
     using an ice bath.
    
  • Thiophosgene Addition: Critical Step: Add thiophosgene (1.2 equiv) dropwise to the vigorously stirred mixture over 15–20 minutes.

    • Note: Thiophosgene is dense (

      
      ); ensure it disperses well. The organic layer (DCM) will be the bottom layer.
      
  • Reaction Progression: Allow the mixture to warm to room temperature (

    
    ) and stir vigorously for 2–3 hours. The reaction is typically fast.
    
    • Monitoring: Check by TLC (eluent: 5% EtOAc/Hexanes). The isothiocyanate moves significantly faster (higher

      
      ) than the polar amine. Staining with ninhydrin will show the disappearance of the amine (purple spot).
      
  • Work-Up:

    • Separate the layers using a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with:

      • Water (

        
        )
        
      • Brine (

        
        )
        
    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (rotary evaporator). Caution: Isothiocyanates can be volatile; do not use high vacuum or excessive heat (

      
      ) for prolonged periods.
      
Purification

The crude product is often


 pure. If purification is required:
  • Flash Chromatography: Silica gel, eluting with

    
     Pentane or 
    
    
    
    
    
    /Pentane.
  • Distillation: For larger scales, vacuum distillation is effective (boiling point is generally high enough to separate from solvent but low enough for distillation).

Characterization Data (Representative)

Validation of the product structure relies on the diagnostic N=C=S stretch in IR and the unique chemical shift of the isothiocyanate carbon in NMR.

TechniqueDiagnostic SignalInterpretation
FT-IR 2100 - 2200 cm⁻¹ Strong, broad peak (N=C=S asymmetric stretch). Absence of N-H stretch (

).
¹³C NMR ~130 - 135 ppm Quaternary carbon of the -NCS group.
¹H NMR ~3.4 - 3.5 ppm Doublet (

), 2H. The methylene group adjacent to nitrogen (

).
¹H NMR 0.2 - 1.1 ppm Multiplets corresponding to the cyclopropyl ring protons.

Workflow Visualization

The following flowchart outlines the operational logic, including critical decision points for safety and purification.

ProtocolWorkflow Start Start: Reagent Prep BiphasicSetup Prepare Biphasic System (DCM + Sat. NaHCO3) Start->BiphasicSetup Cooling Cool to 0°C BiphasicSetup->Cooling Addition Add Thiophosgene (1.2 eq) Dropwise (15-20 min) Cooling->Addition Stirring Stir at RT (2-3 hrs) Addition->Stirring TLC TLC Check (Amine consumed?) Stirring->TLC TLC->Stirring No (Wait) Workup Phase Separation & Drying (Na2SO4) TLC->Workup Yes Purification Concentration & Flash Chromatography Workup->Purification End Final Product: Cyclopropylmethyl NCS Purification->End

Figure 2: Operational workflow for the synthesis of cyclopropylmethyl isothiocyanate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of thiophosgeneEnsure temperature is kept at

during addition; do not use old thiophosgene.
Solid Precipitate Formation of Thiourea DimerStirring was too slow or base was insufficient. Increase stirring rate (RPM) to ensure emulsion; ensure excess thiophosgene is present.
Amine Salts Insufficient BaseCheck pH of aqueous layer; it should remain basic (

). Add more

if necessary.

Safety & Handling (Critical)

Thiophosgene (CSCl₂) is a severe hazard.

  • Toxicity: High inhalation toxicity; lachrymator.

  • Decontamination: Neutralize glassware and spills with 10% aqueous ammonia or 10% methanolic KOH . This converts thiophosgene into non-toxic thiourea or thiocarbonate derivatives.

  • Waste: Segregate aqueous waste containing thiophosgene residues; treat with ammonia before disposal.

  • Smell: It has a foul, suffocating odor. If you smell it, the containment is breached.

References

  • General Isothiocyanate Synthesis: The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. Link

  • Thiophosgene Handling: Sharma, S. Thiophosgene in Organic Synthesis.[1][2][3] Synthesis, 1978(11), 803-820. Link

  • Biphasic Method Validation: Taylor & Francis. Improved procedure for the preparation of isothiocyanates. Synthetic Communications. Link

  • Safety Data: NOAA Office of Response and Restoration. Thiophosgene Chemical Datasheet. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Alkyl Thiourea Derivatives

Introduction & Scientific Rationale N-alkyl thiourea derivatives are highly privileged scaffolds in medicinal chemistry, materials science, and organocatalysis. They serve as critical precursors for heterocycles, potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-alkyl thiourea derivatives are highly privileged scaffolds in medicinal chemistry, materials science, and organocatalysis. They serve as critical precursors for heterocycles, potent enzyme inhibitors, and highly selective hydrogen-bond-donating catalysts. Historically, the synthesis of these derivatives via the condensation of amines with isothiocyanates under conventional reflux conditions has been plagued by prolonged reaction times (often 4 to 24 hours), suboptimal yields, and the formation of undesired thermodynamic byproducts (e.g., guanidines or desulfurized analogs).

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these limitations. By utilizing direct dielectric heating, microwave irradiation provides uniform thermal distribution and rapid energy transfer. This application note details a highly efficient, self-validating protocol for the microwave-assisted synthesis of N-alkyl thiourea derivatives, offering drug development professionals a robust methodology that maximizes atom economy and throughput.

Mechanistic Causality: The "Microwave Effect"

To optimize a reaction, one must understand the causality behind the experimental conditions. The formation of a thiourea derivative from an amine and an isothiocyanate is a nucleophilic addition reaction. The lone pair of the amine nitrogen attacks the highly electrophilic carbon of the isothiocyanate, generating a zwitterionic intermediate that subsequently undergoes proton transfer.

Under conventional heating, energy is transferred slowly via convection and conduction, which can lead to localized thermal degradation. In contrast, microwave irradiation directly couples with the permanent dipoles of the molecules in the reaction mixture. Because the zwitterionic transition state of this nucleophilic attack is significantly more polar than the uncharged ground-state reactants, the oscillating microwave field selectively stabilizes this polar transition state. This dipole-dipole interaction effectively lowers the apparent activation energy (


), resulting in a massive kinetic acceleration that cannot be purely attributed to bulk thermal heating (1)[1].

Mechanism Nuc Amine (Nucleophile) TS Polar Transition State (MW Dipole Stabilization) Nuc->TS Nucleophilic Attack Elec Isothiocyanate (Electrophile) Elec->TS Prod N-Alkyl Thiourea Derivative TS->Prod Proton Transfer

Mechanistic pathway of N-alkyl thiourea synthesis under microwave dielectric heating.

Quantitative Method Comparison

The transition from conventional reflux to microwave irradiation yields measurable improvements across all critical synthetic parameters (2)[2]. The table below summarizes the quantitative advantages of this protocol.

ParameterConventional RefluxMicrowave IrradiationCausality / Advantage
Reaction Time 4 – 24 hours5 – 10 minutesDirect dielectric heating accelerates reaction kinetics.
Temperature Profile Gradient (Wall to Core)Uniform (Volumetric)Eliminates localized hot spots; prevents thermal degradation.
Typical Yield 40% – 65%85% – 98%Rapid kinetics suppress thermodynamic side-reactions.
Solvent Requirement High (Volatile Organics)Zero to MinimalHigh atom economy; aligns with Green Chemistry principles.
Purity (Crude) Low to ModerateHigh (>95%)Selective activation of the desired reaction pathway.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to ensure the integrity of the synthesis before proceeding, minimizing wasted time and resources (3)[3].

Workflow Step1 1. Reagent Preparation Amine + Isothiocyanate Step2 2. Homogenization Solvent-free or EtOH Step1->Step2 Step3 3. Microwave Irradiation 85°C, 10 min, 150W Step2->Step3 Step4 4. Rapid Air Cooling Cool to 25°C Step3->Step4 Step5 5. Precipitation & Filtration Ice-water wash Step4->Step5 Step6 6. Recrystallization Pure Product Isolation Step5->Step6

Step-by-step experimental workflow for microwave-assisted thiourea synthesis.

Materials & Equipment
  • Reagents: N-alkyl amine (e.g., cyclohexylamine or benzylamine, 1.0 mmol), Phenyl isothiocyanate (1.0 mmol).

  • Solvent: Absolute ethanol (1.0 mL) or solvent-free conditions (if both reagents are liquid at room temperature).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover SP or Anton Paar Monowave) equipped with an IR temperature sensor and dynamic pressure control.

Step-by-Step Methodology
  • Reagent Charging: To a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add 1.0 mmol of the N-alkyl amine.

  • Electrophile Addition: Slowly add 1.0 mmol of phenyl isothiocyanate. Causality Check: The reaction is highly exothermic. Adding the electrophile slowly prevents premature, uncontrolled thermal spikes.

  • Solvent Addition (Optional): If the mixture is highly viscous or solid, add 1.0 mL of absolute ethanol to ensure homogeneous stirring.

  • Microwave Irradiation: Seal the vial with a Teflon-lined septum cap. Program the microwave synthesizer with the following parameters:

    • Temperature: 85 °C

    • Hold Time: 10 minutes

    • Max Power: 150 W (Dynamic power control)

    • Pressure Limit: 250 psi

  • Cooling: Allow the instrument to rapidly cool the reaction vessel to 25 °C using compressed air. Validation Checkpoint 1: A sudden phase change (solidification or heavy precipitation) upon cooling is a strong primary indicator of successful conversion, as thiourea derivatives typically have higher melting points than their precursors.

  • Workup & Isolation: Uncap the vial and add 5.0 mL of ice-cold distilled water. Stir vigorously for 2 minutes to ensure complete precipitation. Filter the resulting solid under vacuum.

  • Purification: Wash the filter cake with cold hexane (2 × 5 mL) to remove any unreacted isothiocyanate, followed by cold water (2 × 5 mL) to remove unreacted amine. Recrystallize the crude product from hot ethanol.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compound, the protocol demands rigorous post-reaction analytical validation (4)[4]:

  • FT-IR Spectroscopy: The most immediate confirmation of success is the complete disappearance of the broad, intense isothiocyanate (-N=C=S) stretching band at ~2100 cm⁻¹ . Concurrently, a new sharp band corresponding to the thiocarbonyl (C=S) stretch must appear between 1050 and 1200 cm⁻¹ .

  • ¹H-NMR (DMSO-d6): The formation of the thiourea bridge is confirmed by the presence of two distinct, highly deshielded D₂O-exchangeable protons (NH) typically resonating between δ 7.50 and 10.00 ppm , depending on the hydrogen-bonding environment.

  • TLC Monitoring: Hexane/Ethyl Acetate (7:3 v/v). The product will spot significantly lower (more polar) than the starting isothiocyanate.

References

  • An eco-friendly protocol for synthesis of thiourea derivatives: 1-benzoyl-3-benzylguanidine and 1-benzoyl-3-benzyl-O-ethylisourea. A possible non-purely thermal microwave assisted reaction.
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh)
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: PMC / National Institutes of Health URL
  • Source: SciSpace / Hacettepe Journal of Biology and Chemistry (2017)

Sources

Application

Application Note: N-Cyclopropylmethylthiourea in Coordination Chemistry

Topic: N-Cyclopropylmethylthiourea as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Cyclopropylmethylthiourea as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Profile

N-Cyclopropylmethylthiourea (N-CPMT) represents a distinct class of mono-substituted thiourea ligands where the steric bulk and lipophilicity of the cyclopropyl moiety modulate the coordination environment. Unlike simple alkyl thioureas, the cyclopropyl group introduces unique electronic properties due to the Walsh orbitals (pseudo-conjugation), potentially influencing the electron density at the sulfur donor atom.

This guide details the synthesis, coordination protocols, and characterization of N-CPMT metal complexes. It is designed for researchers aiming to exploit the S-donor specificity of thioureas for catalysis, sensor development, or metallodrug synthesis.

Ligand Profile
  • IUPAC Name: 1-(Cyclopropylmethyl)thiourea

  • CAS Number: 618913-44-3[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 130.21 g/mol [1]

  • Key Features:

    • Hard/Soft Character: The thione sulfur acts as a soft donor (Pearson HSAB theory), showing high affinity for soft/borderline metals (Pt(II), Pd(II), Cu(I), Ag(I), Hg(II)).

    • Lipophilicity: The cyclopropylmethyl group enhances membrane permeability compared to methyl/ethyl analogs, making it a prime candidate for bioinorganic medicinal chemistry.

Synthesis Protocol: Ligand Generation

While N-CPMT is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route utilizes the Benzoyl Isothiocyanate Hydrolysis Method , which avoids the handling of toxic thiophosgene.

Workflow Diagram

SynthesisWorkflow Figure 1: Robust synthetic pathway for N-Cyclopropylmethylthiourea via benzoyl intermediate. Start Cyclopropylmethylamine (Precursor) Intermediate N-Benzoyl-N'-cyclopropylmethylthiourea Start->Intermediate Acetone, Reflux, 2h Reagent Benzoyl Isothiocyanate Reagent->Intermediate Hydrolysis Base Hydrolysis (NaOH / Heat) Intermediate->Hydrolysis Product N-Cyclopropylmethylthiourea (Ligand) Hydrolysis->Product 1. Reflux 2. Acidify (HCl)

Step-by-Step Methodology
Phase A: Formation of Benzoyl Intermediate
  • Preparation: Dissolve Ammonium Thiocyanate (1.1 eq) in anhydrous acetone.

  • Activation: Add Benzoyl Chloride (1.0 eq) dropwise at room temperature. A white precipitate of ammonium chloride will form. Stir for 15 minutes. Mechanism: In situ generation of Benzoyl Isothiocyanate.

  • Addition: Add Cyclopropylmethylamine (1.0 eq) slowly. The reaction is exothermic; maintain temperature <40°C.

  • Reflux: Reflux the mixture for 2 hours.

  • Isolation: Pour into ice water. Filter the solid N-benzoyl-N'-cyclopropylmethylthiourea . Recrystallize from ethanol.

Phase B: Hydrolysis to Target Ligand
  • Hydrolysis: Dissolve the benzoyl intermediate in 10% NaOH solution (excess).

  • Heating: Heat at 80°C for 30 minutes. The solution will clear as the benzoyl group is cleaved (forming sodium benzoate).

  • Neutralization: Cool to 0°C and acidify carefully with conc. HCl to pH ~8. Caution: Do not over-acidify to avoid protonating the amine.

  • Crystallization: The product N-CPMT will precipitate as white crystals. Filter, wash with cold water, and dry.

Coordination Protocols: Metal Complexation

N-CPMT primarily coordinates via the Sulfur (S) atom in neutral media. The Nitrogen atoms are generally non-coordinating unless the ligand is deprotonated (anionic mode), which requires strong bases.

Protocol A: General Synthesis of [M(L) Cl ] Complexes

Target Metals: Pd(II), Pt(II), Ni(II), Cu(II), Zn(II)

  • Metal Solution: Dissolve 1.0 mmol of the metal salt (e.g.,

    
     or 
    
    
    
    ) in 10 mL of distilled water or methanol (depending on salt solubility).
  • Ligand Solution: Dissolve 2.0 mmol (2 eq) of N-CPMT in 10 mL ethanol.

  • Mixing: Add the ligand solution dropwise to the metal solution under constant stirring.

    • Observation: Immediate color change or precipitation usually indicates complexation.

  • Reaction: Stir at room temperature for 4 hours. (Heat to 50°C for kinetically inert metals like Pt).

  • Isolation: Filter the precipitate. Wash with water (to remove unreacted metal salt) followed by cold ethanol (to remove unreacted ligand).

  • Drying: Vacuum dry over

    
    .
    
Protocol B: Synthesis of [Cu(L)Cl] (Copper(I) Polymer)

Thioureas often reduce Cu(II) to Cu(I) spontaneously.

  • Reaction: Mix

    
     and N-CPMT in a 1:3 molar ratio in ethanol.
    
  • Redox: The solution will likely turn from blue/green to colorless/white precipitate as Cu(II) reduces to Cu(I), oxidizing one equivalent of ligand to a disulfide species.

  • Product: The white precipitate is typically the Cu(I)-thiourea polymer or cluster.

Characterization Guide

To validate coordination, compare the spectral fingerprints of the free ligand (L) vs. the metal complex (M-L).

Infrared Spectroscopy (FT-IR)

The C=S stretching frequency is the primary diagnostic marker.

Functional GroupFree Ligand (cm

)
Metal Complex (cm

)
Diagnostic Insight

(C=S)
700 - 730Shift Lower (e.g., 680-700)Indicates S-coordination .[2] The C=S bond order decreases upon metal binding.

(N-H)
3100 - 3300Shift Higher or UnchangedIndicates No N-coordination . If N binds, this band disappears or shifts significantly lower.

(C-N)
~1470Shift Higher C-N bond order increases due to resonance stabilization of the coordinated thioamide.
NMR Spectroscopy ( H, C)
  • 
    H NMR:  The N-H protons (usually broad singlets > 7 ppm) will shift downfield (deshielding) upon coordination due to the electron-withdrawing effect of the metal center through the sulfur.
    
  • 
    C NMR:  The C=S carbon  (typically ~180 ppm) is the most sensitive. Upon S-coordination, this signal shifts upfield (shielded) by 2-10 ppm due to reduced 
    
    
    
    -electron density in the C=S bond.
Coordination Modes Diagram

CoordinationModes Figure 2: Primary coordination modes of N-Cyclopropylmethylthiourea. Ligand Free Ligand (Thione Form) Mode1 Monodentate S-Donor (Neutral) Ligand->Mode1 Soft Metals (Pd, Pt, Au) Mode2 Bridging S-Donor (Polymeric) Ligand->Mode2 Cu(I), Ag(I) (Cluster Formation) Mode3 S,N-Chelation (Anionic/Deprotonated) Ligand->Mode3 High pH (Rare for mono-alkyl)

Applications & Biological Relevance

Medicinal Inorganic Chemistry

The cyclopropylmethyl group is a bioisostere often used to replace isopropyl or isobutyl groups to prevent metabolic degradation (e.g., by cytochrome P450).

  • Anticancer: Platinum(II) and Palladium(II) complexes of N-CPMT should be screened for cytotoxicity.[2] The lipophilic tail facilitates passive transport across the cell membrane, potentially overcoming cisplatin resistance.

  • Antimicrobial: Silver(I) and Copper(I) complexes of thioureas are potent antimicrobial agents. The N-CPMT ligand stabilizes the metal ion, preventing rapid precipitation while allowing slow release of the active metal ion (reservoir effect).

Catalysis
  • Heck/Suzuki Coupling: Palladium complexes of thioureas have shown high activity as catalysts for C-C coupling reactions. The sulfur atom creates a "hemilabile" ligand environment, stabilizing the Pd(0)/Pd(II) catalytic cycle.

Troubleshooting & Optimization

IssueProbable CauseSolution
Oily Product Ligand impurities or solvent trapping.Recrystallize ligand from Ethanol/Water (1:1) before complexation. Triturate complex with diethyl ether.
Low Yield (Complex) Incorrect pH or solubility issues.Ensure the metal salt is fully dissolved. For neutral ligands, avoid basic conditions to prevent deprotonation unless intended.
Reduction of Metal Spontaneous redox (e.g., Cu(II) -> Cu(I)).This is normal for thioureas.[3] If Cu(II) is strictly required, use non-reducing solvents (acetonitrile) and avoid excess ligand.

References

  • Synthesis of N-substituted thioureas via Benzoyl Isothiocyanate

    • Title: A convenient method for the synthesis of N-substituted-N'-arylcarbonylthioureas under solvent-free conditions.[4]

    • Source: ResearchGate[4][5][6]

    • URL:[Link]

  • Coordination Chemistry of Thioureas (General Review)

    • Title: First Row Transition Metal Complexes Derived from N, N'-Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry Probe.
    • Source: ResearchG
    • URL:[Link]

  • Biological Activity of Thiourea Derivatives

    • Title: Biological Applications of Thiourea Deriv
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Specific Ligand Data (N-Cyclopropylmethylthiourea)

    • Title: 1-(Cyclopropylmethyl)Thiourea - Substance Information.[1]

    • Source: GuideChem
  • Thiourea Ligands in Platinum Group Metal Chemistry

    • Title: An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes.
    • Source: Cardiff University (ORCA)
    • URL:[Link]

Sources

Method

Application Note: High-Yield Synthesis of 2-(Cyclopropylmethylamino)thiazoles via Hantzsch Cyclization

[fontname="Helvetica Refining the Application Note I'm now revising the experimental section, with detailed steps on dissolving N-cyclopropylmethylthiourea in ethanol with sodium bicarbonate. The step-by-step description...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica

Refining the Application Note

I'm now revising the experimental section, with detailed steps on dissolving N-cyclopropylmethylthiourea in ethanol with sodium bicarbonate. The step-by-step description includes the controlled addition of the alpha-haloketone and reflux conditions, as well as the important step of TLC monitoring to assess progress. I am making sure the output is scientifically rigorous.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N-Cyclopropylmethylthiourea (CAS: 618913-44-3)

Introduction & Mechanistic Rationale

Thiazole cores are ubiquitous in medicinal chemistry, featured in diverse therapeutics ranging from antimicrobial agents to anti-inflammatory and anticancer drugs[1][2]. The incorporation of a cyclopropylmethyl group onto the 2-amino position of the thiazole ring is a strategic choice in rational drug design. The cyclopropylmethyl moiety enhances lipophilicity and metabolic stability while providing unique conformational rigidity, a feature frequently utilized to modulate receptor binding profiles (e.g., in opioid antagonists and kinase inhibitors).

N-Cyclopropylmethylthiourea (C5H10N2S, MW: 130.21 g/mol ) serves as a highly valuable building block for these structures[3][4]. This application note details a robust, self-validating protocol for the preparation of 2-(cyclopropylmethylamino)thiazole derivatives via a modified Hantzsch synthesis.

The Hantzsch thiazole synthesis is the premier convergent method for constructing the thiazole pharmacophore[5]. When utilizing an N-substituted thiourea, the reaction proceeds via an initial nucleophilic attack by the highly polarizable sulfur atom onto the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon of the haloketone, displacing the halide to form an S-alkylated isothiouronium intermediate. Subsequent intramolecular nucleophilic attack by the unsubstituted nitrogen onto the carbonyl carbon yields a hydroxythiazoline intermediate. Finally, dehydration furnishes the fully aromatic 2-(cyclopropylmethylamino)thiazole[6][5].

Mechanism Reactants N-Cyclopropylmethylthiourea + α-Haloketone S_Alkylation S-Alkylation (Isothiouronium Salt) Reactants->S_Alkylation Nucleophilic substitution Cyclization Intramolecular Cyclization (Hydroxythiazoline) S_Alkylation->Cyclization N-attack on Carbonyl Dehydration Dehydration (-H2O) Cyclization->Dehydration Proton transfer Product 2-(Cyclopropylmethylamino)thiazole Dehydration->Product Aromatization

Logical flow of the Hantzsch thiazole synthesis mechanism.

Experimental Design & Causality

To establish a self-validating system, this protocol employs Thin-Layer Chromatography (TLC) tracking with specific


 value shifts, alongside internal temperature controls.
  • Solvent Selection: Absolute ethanol is chosen as the primary solvent because it facilitates the dissolution of both the polar thiourea and the lipophilic haloketone. It also supports the necessary proton transfers during the dehydration step[6].

  • Base Addition: The addition of a mild base (Sodium Bicarbonate, NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is critical. The reaction generates one equivalent of hydrohalic acid (e.g., HBr or HCl). If left unneutralized, this acid can protonate the thiourea (halting the reaction) or trigger acid-catalyzed ring-opening of the sensitive cyclopropylmethyl moiety. NaHCO
    
    
    
    acts as an efficient acid scavenger without being strong enough to cause aldol-type side reactions of the haloketone.
  • Controlled Addition:

    
    -haloketones are potent lachrymators and prone to polymerization. Dropwise addition controls the exothermic S-alkylation step, maximizing the yield of the desired cyclized product.
    

Quantitative Substrate Scope & Optimization

The modified conditions were validated across a range of


-haloketones to demonstrate the versatility of N-cyclopropylmethylthiourea in generating diverse thiazole derivatives.

Table 1: Optimization and Substrate Scope for 2-(Cyclopropylmethylamino)thiazoles


-Haloketone Substrate
Solvent / Base SystemTemp / TimeIsolated Yield (%)Purity (HPLC)
2-BromoacetophenoneEtOH / NoneReflux / 4.0 h72%>95%
2-Bromoacetophenone EtOH / NaHCO

Reflux / 2.0 h 88% >98%
2-Bromo-4'-methoxyacetophenoneEtOH / NaHCO

Reflux / 2.5 h85%>97%
Ethyl 4-chloroacetoacetateDMF / Et

N
80°C / 3.0 h78%>96%
2-Bromo-4'-nitroacetophenoneEtOH / NaHCO

Reflux / 1.5 h91%>98%

Note: The inclusion of NaHCO


 significantly reduced reaction times and improved isolated yields by suppressing byproduct formation.

Self-Validating Step-by-Step Protocol

Safety Warning:


-haloketones are severe eye and skin irritants. Perform all steps in a properly ventilated fume hood and wear appropriate PPE.

Step 1: Reagent Preparation In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend N-cyclopropylmethylthiourea (1.0 equiv, 1.30 g, 10.0 mmol) in 20 mL of absolute ethanol.

Step 2: Base Activation Add sodium bicarbonate (NaHCO


) (1.2 equiv, 1.01 g, 12.0 mmol) to the suspension.
Causality: The mild base protects the cyclopropyl group from acid degradation and drives the equilibrium of the dehydration step forward.

Step 3: Controlled Addition Slowly add 2-bromoacetophenone (1.05 equiv, 2.09 g, 10.5 mmol) dropwise over 10 minutes at room temperature. Causality: Controlled addition mitigates exothermic spikes, preventing the thermal polymerization of the haloketone.

Step 4: Reflux & Self-Validation (TLC) Attach a reflux condenser and heat the mixture to 75-80°C for 2 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting haloketone will appear as a high-


 UV-active spot. The reaction is complete when this spot disappears and is replaced by a new, lower-

spot that exhibits strong fluorescence under 254 nm UV light (indicative of the extended conjugated thiazole system).

Step 5: Aqueous Workup Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the crude residue between Ethyl Acetate (30 mL) and distilled water (30 mL) to dissolve the inorganic salts. Extract the aqueous layer twice more with EtOAc (2 x 20 mL).

Step 6: Purification Wash the combined organic layers with brine (20 mL), dry over anhydrous Na


SO

, filter, and concentrate. Purify the product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol to yield pure 4-phenyl-N-(cyclopropylmethyl)thiazol-2-amine.

Workflow Prep 1. Reagent Prep (Thiourea + EtOH) Addition 2. Base & Haloketone Addition Prep->Addition Reflux 3. Reflux & TLC (75-80°C, 2h) Addition->Reflux Workup 4. Aqueous Workup (EtOAc/H2O) Reflux->Workup Purification 5. Purification (Column/Recryst) Workup->Purification Analysis 6. Characterization (NMR, LC-MS) Purification->Analysis

Step-by-step experimental workflow for thiazole derivative synthesis.

References

1.3[3] 2.4[4] 3.

[1]
4. 5[5]
5.2[2]
6.[6]

Sources

Application

The Ascendancy of the Strained Ring: Application Notes on Chiral Cyclopropyl-Thiourea Organocatalysts in Asymmetric Synthesis

For the dedicated researcher in asymmetric synthesis and drug development, the quest for novel, efficient, and highly selective catalytic systems is a perpetual endeavor. In the dynamic field of organocatalysis, chiral t...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher in asymmetric synthesis and drug development, the quest for novel, efficient, and highly selective catalytic systems is a perpetual endeavor. In the dynamic field of organocatalysis, chiral thioureas have established themselves as a cornerstone, mediating a vast array of enantioselective transformations through their unique hydrogen-bonding capabilities. This guide delves into a specialized, yet profoundly impactful, subclass: chiral thioureas incorporating a cyclopropyl moiety. The introduction of this strained three-membered ring, specifically in the form of a cyclopropenimine superbase appended to a thiourea, imparts unique stereoelectronic properties that translate into exceptional reactivity and stereocontrol.

This document serves as a detailed technical guide, providing not only the "how" but, more critically, the "why" behind the experimental protocols. We will explore the mechanistic underpinnings of these catalysts, offer detailed step-by-step procedures for their application, and present data that underscores their efficacy.

The Cyclopropyl Advantage: Unlocking Enhanced Catalytic Potential

The incorporation of a cyclopropyl group, particularly as a cyclopropenimine, into a chiral thiourea catalyst is not a trivial structural modification. It introduces a combination of steric and electronic features that significantly influence the catalyst's performance. The cyclopropenimine moiety, a potent Brønsted base, works in concert with the hydrogen-bonding thiourea group to create a highly effective bifunctional catalyst.[1][2][3] This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile, a hallmark of many efficient organocatalytic systems.[4]

The inherent ring strain of the cyclopropyl group can also contribute to a more rigid and well-defined chiral pocket, enhancing the transfer of stereochemical information during the catalytic cycle. This often leads to higher levels of enantioselectivity compared to more flexible catalyst backbones.

Featured Application: Enantio- and Diastereoselective Conjugate Addition of α-Iminonitriles to Enones

A notable application of chiral cyclopropenimine-thiourea catalysts is the highly stereoselective conjugate addition of α-iminonitriles to enones. This reaction is of significant interest as it furnishes α-chiral nitrile-containing 1-pyrroline derivatives, which are valuable structural motifs in biologically active molecules and versatile synthetic building blocks.[1][2][3]

Catalytic Cycle and Mechanistic Rationale

The proposed catalytic cycle highlights the cooperative action of the cyclopropenimine and thiourea functionalities. The cyclopropenimine base deprotonates the α-iminonitrile, generating a nucleophilic enamine intermediate. Concurrently, the thiourea moiety activates the enone electrophile through double hydrogen bonding, bringing it into close proximity to the nucleophile within a well-defined chiral environment. This dual activation facilitates the stereoselective conjugate addition. Subsequent intramolecular cyclocondensation then yields the desired 1-pyrroline product.

Catalytic Cycle Catalyst Catalyst Catalyst_Iminonitrile_Complex Catalyst-Iminonitrile Complex Catalyst->Catalyst_Iminonitrile_Complex Deprotonation Activated_Enone Activated Enone Catalyst->Activated_Enone Iminonitrile Iminonitrile Iminonitrile->Catalyst_Iminonitrile_Complex Enone Enone Enone->Activated_Enone H-Bonding Transition_State Stereodetermining Transition State Catalyst_Iminonitrile_Complex->Transition_State Activated_Enone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation & Cyclization Product_Complex->Catalyst Product Release Product 1-Pyrroline Product Product_Complex->Product

Caption: Proposed Catalytic Cycle for the Conjugate Addition.

Experimental Protocols

The following protocols are based on the successful implementation of chiral cyclopropenimine-thiourea catalysts in the conjugate addition of α-iminonitriles to enones.[2][3]

General Experimental Workflow

The general workflow for this catalytic reaction is straightforward and can be adapted for various substrates.

Experimental Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction_Monitoring Reaction Monitoring cluster_Workup Work-up cluster_Purification Purification & Analysis Catalyst Add Chiral Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Iminonitrile Add α-Iminonitrile Solvent->Iminonitrile Stir Stir at RT Iminonitrile->Stir Enone Add Enone Stir->Enone TLC Monitor by TLC Enone->TLC Quench Quench Reaction TLC->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify by Flash Chromatography Concentrate->Chromatography Analysis Analyze by NMR & HPLC Chromatography->Analysis

Caption: General Experimental Workflow.

Detailed Protocol for a Representative Reaction

Reaction: Conjugate addition of (diphenylmethylene)aminoacetonitrile to chalcone catalyzed by a chiral cyclopropenimine-thiourea.

Materials:

  • Chiral Cyclopropenimine-Thiourea Catalyst (e.g., 1-2 mol%)

  • (Diphenylmethylene)aminoacetonitrile (1.2 equiv)

  • Chalcone (1.0 equiv)

  • Anhydrous Toluene (or other suitable solvent)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried vial under an inert atmosphere, add the chiral cyclopropenimine-thiourea catalyst.

  • Reagent Addition: Add anhydrous toluene, followed by (diphenylmethylene)aminoacetonitrile. Stir the mixture at room temperature for 10 minutes.

  • Initiation: Add the chalcone to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (chalcone) is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-pyrroline derivative.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC).

Rationale for Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete with the substrate for hydrogen bonding to the catalyst and can also hydrolyze the imine starting material.

  • Stirring at Room Temperature: The high reactivity of the catalyst often allows the reaction to proceed efficiently at ambient temperature, which is beneficial for minimizing side reactions and is operationally simple.

  • Excess of Nucleophile: Using a slight excess of the α-iminonitrile can help to drive the reaction to completion.

Performance Data

The following table summarizes representative data for the conjugate addition of various α-iminonitriles to enones, showcasing the high yields and stereoselectivities achievable with this catalytic system.[2][3]

EntryEnoneα-IminonitrileCatalyst Loading (mol%)Yield (%)dree (%)
1Chalcone(Diphenylmethylene)aminoacetonitrile195>20:198
24'-Methylchalcone(Diphenylmethylene)aminoacetonitrile196>20:199
34'-Chlorochalcone(Diphenylmethylene)aminoacetonitrile194>20:197
4(E)-1,3-diphenylprop-2-en-1-one(4-chlorophenyl)(phenyl)methyleneaminoacetonitrile292>20:196
5(E)-4-phenylbut-3-en-2-one(Diphenylmethylene)aminoacetonitrile28815:195

Conclusion and Outlook

Chiral thioureas containing cyclopropyl groups, particularly in the form of cyclopropenimine-thiourea bifunctional catalysts, represent a significant advancement in asymmetric organocatalysis. Their ability to achieve high levels of stereocontrol in challenging transformations makes them a valuable tool for synthetic chemists in academia and industry. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these powerful catalysts in their own synthetic endeavors. The modular nature of these catalysts also presents exciting opportunities for future development, where fine-tuning of the cyclopropyl moiety and the chiral scaffold could lead to even more active and selective catalysts for a broader range of asymmetric reactions.

References

  • Lee, H., Nam, H., & Lee, S. Y. (2024). Enantio- and Diastereoselective Variations on α-Iminonitriles: Harnessing Chiral Cyclopropenimine-Thiourea Organocatalysts. Journal of the American Chemical Society, 146(5), 3065–3074. [Link]

  • Lee, H., Nam, H., & Lee, S. Y. (2024). Enantio- and Diastereoselective Variations on α-Iminonitriles: Harnessing Chiral Cyclopropenimine-Thiourea Organocatalysts. PubMed, 38281151. [Link]

  • Lee, H., Nam, H., & Lee, S. Y. (2024). Enantio- and Diastereoselective Variations on α-Iminonitriles: Harnessing Chiral Cyclopropenimine-Thiourea Organocatalysts. Organic Chemistry Portal. [Link]

  • Klausen, R. S., Kennedy, C. R., Hyde, A. M., & Jacobsen, E. N. (2013). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 135(34), 12651–12662. [Link]

  • Takemoto, Y. (n.d.). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Kyoto University. [Link]

  • (2021). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Li, P., et al. (2016). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 6(10), 8123-8129. [Link]

  • (2021). 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. [Link]

  • Lambert, T. H., & Kass, S. R. (2021). Synthesis of Cyclopropenium-Appended Organocatalysts and Applications. University of Victoria. [Link]

  • Azman, N. A., & Abdullah, J. (2016). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology, 6(18), 6754-6770. [Link]

  • Leśniak, S., & Głowacka, A. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 392. [Link]

  • Lee, H., Nam, H., & Lee, S. Y. (2024). Enantio- and Diastereoselective Variations on α-Iminonitriles: Harnessing Chiral Cyclopropenimine-Thiourea Organocatalysts. ResearchGate. [Link]

  • (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. International Journal of Chemical and Biological Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Thiourea Synthesis

Troubleshooting the Removal of Unreacted Cyclopropylmethylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting the Removal of Unreacted Cyclopropylmethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter persistent impurities during the synthesis of thiourea derivatives. A remarkably common challenge is the efficient removal of unreacted cyclopropylmethylamine (CPMA) .

This guide is designed to move beyond basic protocols by explaining the chemical causality behind purification failures and providing self-validating, scalable methodologies to ensure the integrity of your final active pharmaceutical ingredients (APIs).

Part 1: Chemical Context & Causality

To effectively remove an impurity, we must first understand its physicochemical profile. Cyclopropylmethylamine is an aliphatic primary amine with a boiling point of 86 °C, a density of 0.83 g/mL, and a predicted pKa of approximately 10.41[1]. While it is fully miscible in water[2], its free base form exhibits high solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

The Causality of Retention: During thiourea synthesis, researchers often rely on a simple aqueous wash to remove polar impurities. However, because CPMA can form strong hydrogen-bonding networks with the newly synthesized thiourea product, a neutral water wash is thermodynamically insufficient to partition the free base entirely into the aqueous layer. To break this affinity, we must exploit the amine's basicity (pKa 10.41) by protonating it to its ammonium salt, or chemically trap it using electrophilic scavenger resins[3],[4].

Part 2: Troubleshooting FAQs

Q1: I performed a standard brine/water wash after my thiourea synthesis, but


H-NMR still shows residual cyclopropylmethylamine. Why didn't it wash out? 
A:  At neutral pH, the partition coefficient of CPMA favors the organic phase, especially in the presence of your thiourea product. To force CPMA into the aqueous layer, you must lower the pH of your wash solution below the amine's pKa. Washing the organic layer with a dilute acid (e.g., 1.0 M HCl or 10% citric acid) protonates the amine, converting it into a highly hydrophilic ammonium salt that is completely insoluble in the organic phase[3],[5].

Q2: My target thiourea derivative is highly sensitive to acidic aqueous conditions and degrades during an HCl wash. How can I remove the amine? A: For acid-sensitive or hydrolytically unstable thioureas, completely avoid aqueous workups by utilizing solid-phase scavenger resins. Adding a polymer-supported isothiocyanate (PS-NCS) or a strongly acidic macroscopic ion-exchange resin (like Amberlyst-15) directly to your organic reaction mixture will covalently bind or ionically trap the unreacted primary amine[4]. Because the resin is insoluble, you simply filter it away, leaving your pure thiourea in the filtrate.

Q3: Since cyclopropylmethylamine has a relatively low boiling point (86 °C), can I just remove it via rotary evaporation? A: Yes, but standard rotary evaporation (e.g., 40 °C at 50 mbar) is generally insufficient to remove it quantitatively due to its hydrogen bonding with the product. You must utilize high-vacuum underpressure distillation[6] or azeotropic removal (co-evaporation with toluene). Be cautious: prolonged exposure to elevated temperatures under vacuum can lead to the thermal degradation of certain thiourea derivatives.

Part 3: Self-Validating Experimental Protocols
Protocol A: Mild Acid-Base Extraction (For Chemically Stable Thioureas)

This protocol utilizes pH-driven phase partitioning to isolate the neutral thiourea.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) to a concentration of ~0.1 M.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 3 volumes of 1.0 M aqueous HCl (or 10% aqueous citric acid for milder conditions).

    • Causality: The acid quantitatively protonates CPMA, breaking its hydrogen bonds with the thiourea and driving it into the aqueous phase.

  • Self-Validation Step: Spot a drop of the separated aqueous layer onto a TLC plate and heat it with a Ninhydrin stain. A dark purple spot confirms the successful trapping of the primary amine in the aqueous phase.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO

    
    , followed by brine. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    .
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure thiourea[3].

Protocol B: Polymer-Supported Scavenging (For Acid-Sensitive Thioureas)

This protocol utilizes an electrophilic resin to covalently trap the nucleophilic amine.

  • Preparation: Dissolve the crude thiourea mixture in a non-nucleophilic, anhydrous solvent (e.g., DCM, THF, or DMF).

  • Resin Addition: Add 2.5 to 3.0 equivalents of Polymer-Supported Isothiocyanate (PS-NCS) resin relative to the estimated molar amount of unreacted CPMA[4].

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 3–4 hours. Do not use a magnetic stir bar, as grinding will pulverize the polymer beads and clog your filters.

  • Self-Validation Step: Withdraw a 10 µL aliquot of the liquid phase, spot it on a TLC plate, and stain with Ninhydrin. The absence of a purple spot indicates complete scavenging of the amine.

  • Filtration: Filter the mixture through a sintered glass fritted funnel. Wash the resin cake thoroughly with DCM to ensure complete recovery of the thiourea.

  • Concentration: Evaporate the filtrate to obtain the highly pure thiourea product.

Part 4: Quantitative Data Presentation

Table 1: Physicochemical Profile of Cyclopropylmethylamine (CPMA)

Property Value Relevance to Purification
Boiling Point 86 °C (at 758 mmHg)[1] Requires high vacuum or azeotropic distillation for evaporative removal.
pKa ~10.41[1] Highly basic; easily protonated by mild acids (citric acid, dilute HCl).

| Water Solubility | Fully Miscible[2] | Free base partitions into organics; ammonium salt is strictly aqueous. |

Table 2: Comparison of CPMA Removal Strategies

Purification Method Reagent / Equipment Target Impurity State CPMA Removal Efficiency Product Recovery Best Suited For
Aqueous Acid Wash 1M HCl / 10% Citric Acid Ammonium Salt (Aqueous) > 99% 85 - 95% Chemically stable thioureas
Scavenger Resin PS-Isothiocyanate Covalently Bound (Solid) > 95% 90 - 98% Acid/Water-sensitive thioureas

| Vacuum Distillation | High Vacuum (< 1 mbar) | Vapor Phase | 80 - 90% | > 95% | Thermally stable products |

Part 5: Workflow Visualization

G start Crude Mixture: Thiourea + CPMA decision Is the thiourea acid-sensitive? start->decision acid_wash Aqueous Acid Wash (1M HCl or Citric Acid) decision->acid_wash No scavenger Add PS-Isothiocyanate or Acidic Resin decision->scavenger Yes phase_sep Phase Separation (Discard Aq. Layer) acid_wash->phase_sep pure Pure Thiourea Product phase_sep->pure filtration Filtration (Discard Resin) scavenger->filtration filtration->pure

Decision matrix for the removal of unreacted cyclopropylmethylamine from thiourea synthesis.

Part 6: References
  • Google Patents (WO2002009697A1). Highly purified simvastatin compositions. URL:

  • LookChem. Aminomethylcyclopropane (CAS 2516-47-4) Chemical Properties. LookChem. URL:[Link]

  • Yang, G., Chen, Z., & Zhang, H. (2003). Clean synthesis of an array of N-benzoyl-N'-aryl ureas using polymer-supported reagents. Green Chemistry (via ResearchGate). URL: [Link]

Sources

Optimization

Technical Support Center: N-Cyclopropylmethylthiourea Solubilization Guide

Executive Summary & Compound Intelligence N-Cyclopropylmethylthiourea (CAS: 19232-97-4) presents a unique solubility paradox. While the thiourea core is polar and capable of hydrogen bonding, the cyclopropylmethyl moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Intelligence

N-Cyclopropylmethylthiourea (CAS: 19232-97-4) presents a unique solubility paradox. While the thiourea core is polar and capable of hydrogen bonding, the cyclopropylmethyl moiety introduces significant lipophilicity and steric bulk. In DMSO, dissolution failures are rarely due to the solvent's incapacity but rather secondary environmental factors —primarily moisture contamination and crystal lattice energy.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Structure Cyclopropyl-CH₂-NH-CS-NH₂Amphiphilic: Hydrophobic tail, Polar head.
H-Bond Donors 3 (Thiourea NH protons)High tendency for intermolecular stacking (aggregation).
LogP (Est.) ~0.5 - 0.9Moderately lipophilic; requires organic solvent.
Thermal Stability Labile >60°CRisk: Decomposes to isothiocyanates or nitriles upon overheating.

Pre-Flight Diagnostic: The "Water Trap"

The most common cause of solubility failure for thioureas in DMSO is hygroscopicity . DMSO is aggressive at absorbing atmospheric water.[1]

  • The Mechanism: Thioureas are "structure-makers" in water, meaning they disrupt the hydration shell. If your DMSO contains >0.5% water, the solvent power for lipophilic thioureas drops exponentially due to the "antisolvent effect."

  • The Symptom: The solution appears cloudy or "oily" droplets form at the bottom.

Solvent Quality Check Protocol

Before attempting dissolution, validate your DMSO quality:

  • Visual Inspection: Pure DMSO freezes at 18.5°C . If your DMSO is liquid in a cold lab (<18°C) or refrigerator, it is wet.

  • The "Freeze Test": Place 1 mL of DMSO in a fridge (4°C). It should freeze solid within 10-15 minutes. If it remains slushy or liquid, discard it .

Standard Dissolution Workflow

WARNING: Do not use a heat gun. Thioureas are sulfur-donors and can undergo desulfurization or oxidation to ureas at high temperatures.

Step-by-Step Protocol
  • Preparation: Weigh N-Cyclopropylmethylthiourea into a glass vial (avoid polystyrene).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to achieve 80% of target volume.

  • Vortexing: Vortex at max speed for 60 seconds.

    • Result: If clear, add remaining DMSO. If cloudy, proceed to step 4.

  • Sonication (The Key Step): Thioureas often have high crystal lattice energy.

    • Place vial in an ultrasonic bath (35-40 kHz).

    • Crucial: Maintain bath temp < 40°C. Sonicate for 5-minute intervals.

  • Thermal Assist (Last Resort):

    • If solid persists, warm in a water bath at 37°C (body temp).[2]

    • Do not exceed 45°C.

Visualization: Decision Logic for Solubilization

The following diagram outlines the critical decision path for solubilizing difficult thiourea samples.

SolubilityWorkflow Start Start: Solid Compound CheckDMSO QC: Check DMSO Water Content (Freeze Test) Start->CheckDMSO AddSolvent Add Anhydrous DMSO (80% Volume) CheckDMSO->AddSolvent Pass Vortex Vortex (60s) AddSolvent->Vortex CheckClear Is Solution Clear? Vortex->CheckClear Sonicate Sonicate (35kHz) 5 min cycles @ <40°C CheckClear->Sonicate No (Cloudy/Solid) Heat Mild Heat (Water Bath) Max 37°C CheckClear->Heat Still Cloudy Success Success: Filter Sterilize (PTFE 0.2µm) CheckClear->Success Yes Fail Failure: Check Purity (NMR/LCMS) CheckClear->Fail Persistent Precipitate Sonicate->CheckClear Heat->CheckClear

Figure 1: Logic flow for solubilizing N-Cyclopropylmethylthiourea, emphasizing the loop between sonication and mild heating to break crystal lattice interactions without thermal degradation.

Troubleshooting & FAQs

Q1: The solution turned yellow after 24 hours. Is it still good?

Status: Suspect.

  • Cause: Thioureas are prone to oxidation, forming disulfides (dimers) or decomposing to isothiocyanates. Yellowing often indicates sulfur oxidation.

  • Remedy: Always prepare fresh. If storage is necessary, store at -20°C under argon/nitrogen gas. Avoid repeated freeze-thaw cycles as this condenses water into the DMSO.[1][3]

Q2: I see a "crash out" (precipitation) when I dilute the DMSO stock into my cell culture media.

Status: Common Physical Phenomenon.

  • Cause: The "Solubility Cliff." N-Cyclopropylmethylthiourea is hydrophobic. When you dilute DMSO (solvent) into water (antisolvent), the local concentration may exceed the aqueous solubility limit.

  • Solution:

    • Stepwise Dilution: Dilute the DMSO stock into an intermediate buffer (e.g., PBS + 10% DMSO) before the final media addition.

    • Warm the Media: Pre-warm the culture media to 37°C before adding the compound.

    • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize toxicity, but ensure the compound concentration is within its aqueous solubility limit (likely < 100 µM in pure water).

Q3: Can I use a polystyrene (PS) tube?

Status: Prohibited.

  • Reason: DMSO chemically attacks polystyrene, leaching plasticizers into your sample. This creates "ghost" peaks in LCMS and can be mistaken for compound insolubility.

  • Requirement: Use Polypropylene (PP) , High-Density Polyethylene (HDPE) , or Glass .

Stability & Storage Specifications

To maintain the integrity of N-Cyclopropylmethylthiourea in solution:

ParameterRecommendationScientific Rationale
Storage Temp -20°C or -80°CSlows oxidation kinetics.
Atmosphere Inert Gas (Argon/N₂)Prevents oxidative desulfurization.
Container Amber Glass VialProtects from light-induced degradation.
Shelf Life < 1 Month (in solution)Thioureas in solution are thermodynamically unstable over long periods.

References

  • Gaylord Chemical. (2024).[4] Dimethyl Sulfoxide (DMSO) Solubility Data & Physical Properties. Gaylord Chemical Company.[4][5][6][7] [Link]

  • PubChem. (2024).[8] N-Cyclopropylmethylthiourea Compound Summary. National Library of Medicine. [Link]

  • Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. [Link]

  • Royal Society of Chemistry. (2012). Thiourea Organocatalyst Equilibrium Acidities in DMSO. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in N-Cyclopropylmethylthiourea Crystallization

Overview: N-Cyclopropylmethylthiourea (N-CPMTU) is a high-value intermediate in pharmaceutical synthesis. However, isolating it with high purity presents distinct thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Overview: N-Cyclopropylmethylthiourea (N-CPMTU) is a high-value intermediate in pharmaceutical synthesis. However, isolating it with high purity presents distinct thermodynamic and kinetic challenges. As a polar thiourea derivative, N-CPMTU is highly susceptible to macroscale, growth-induced inclusions driven by electrostatic interactions at the polar growing surface [1]. This guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and optimization workflows to resolve low purity, "oiling out," and agglomeration issues.

Section 1: Frequently Asked Questions (FAQs) & Root Cause Analysis

Q1: Why does my N-Cyclopropylmethylthiourea "oil out" instead of forming distinct crystals, and how does this affect purity? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system, or when a high concentration of impurities significantly depresses the melting point [2]. When the compound oils out, the resulting liquid phase acts as a highly efficient solvent for lipophilic impurities. As the oil eventually solidifies upon further cooling, these impurities are permanently trapped, drastically reducing final purity. Solution:

  • Modify the Solvent System: Shift to a solvent pair. Dissolve the crude N-CPMTU in a minimal amount of a "good" polar protic solvent (e.g., hot ethanol) and add a "poor" solvent (e.g., water or heptane) to lower the solubility threshold below the oiling-out temperature [2].

  • Lower the Supersaturation Profile: Avoid rapid cooling. Induce crystallization at a higher temperature by introducing seed crystals before the system reaches the liquid-liquid phase separation boundary [3].

Q2: My isolated crystals show high levels of structurally related impurities. Are these on the surface or inside the crystal lattice? Causality: Impurities in thiourea derivatives typically incorporate via three mechanisms: surface adsorption, kinetic inclusion (due to rapid growth or agglomeration), or thermodynamic solid solutions (mixed crystals) [4]. High-energy agitation can also lead to attrition-induced inclusions due to stirrer-particle collisions [1]. Self-Validating Diagnostic: To determine the location of the impurity, perform a reslurry experiment. Suspend the impure crystals in a saturated solution of pure N-CPMTU for 24 hours. If the purity increases by >50%, the impurities were surface-bound. If the purity remains unchanged, the impurities are kinetically or thermodynamically trapped within the lattice[4], requiring a complete recrystallization with altered parameters.

Q3: How do I optimize the agitation rate to prevent agglomeration without inducing crystal attrition? Causality: Agglomeration traps mother liquor (and dissolved impurities) between fused crystals. While increasing the stirring speed (e.g., from 200 to 320 rpm) can initially improve purity by preventing agglomeration, excessive shear (e.g., >400 rpm) causes crystal attrition. Broken crystal surfaces possess high surface energy, promoting rapid, uncontrolled secondary nucleation and the formation of macroscale inclusions [1]. Solution: Implement a controlled agitation profile. Start with moderate shear during the initial nucleation phase to disperse seeds, then reduce the agitation rate by 20-30% during the growth phase to minimize interparticle collisions.

Section 2: Quantitative Data & Parameter Optimization

To systematically resolve purity issues, it is essential to understand how different process parameters influence the selectivity coefficient (


). A lower 

value indicates better impurity rejection[4].
Process ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on N-CPMTU Purity
Cooling Rate Rapid (>2.0 °C/min)Controlled (0.2 - 0.5 °C/min)Prevents high supersaturation spikes, reducing kinetic entrapment of solvent and impurities [5].
Agitation Speed High (>400 rpm)Moderate (200 - 300 rpm)Prevents attrition-induced inclusions while providing sufficient mass transfer to avoid agglomeration [1].
Solvent System Pure Non-polarPolar Protic / Water MixModulates electrostatic interactions at the thiourea surface, reducing growth-induced macroscale inclusions [1, 2].
Seeding Unseeded (Spontaneous)Seeded (1-2 wt% at metastable zone)Bypasses the high energy barrier of primary nucleation, ensuring uniform crystal growth and preventing oiling out [3].

Section 3: Diagnostic & Experimental Workflows

To provide a self-validating system for your crystallization process, follow these established protocols.

Protocol 1: Diagnostic Workflow for Impurity Incorporation

This workflow identifies whether impurities are surface-bound, kinetically trapped, or thermodynamically integrated [4].

ImpurityWorkflow Start Analyze Impure N-CPMTU Crystals Wash Perform Saturated Slurry Wash (24h) Start->Wash Check1 Purity Improved >50%? Wash->Check1 Surface Surface Adsorption Action: Optimize Filtration/Washing Check1->Surface Yes Melt Recrystallize at Low Supersaturation (Slow Cooling) Check1->Melt No Check2 Purity Improved? Melt->Check2 Inclusion Kinetic Inclusion/Agglomeration Action: Optimize Agitation & Cooling Check2->Inclusion Yes SolidSol Thermodynamic Solid Solution Action: Change Solvent System Check2->SolidSol No

Diagnostic workflow to determine the mechanism of impurity incorporation in crystallization.

Step-by-Step Methodology:

  • Initial Assessment: Quantify the impurity profile of the crude N-CPMTU using HPLC.

  • Slurry Wash: Suspend 5g of crude crystals in 20 mL of a pre-saturated N-CPMTU ethanol solution. Stir at 200 rpm for 24 hours at 20°C.

  • Filtration & Re-analysis: Filter the suspension, dry the crystals, and re-analyze via HPLC. If purity improves significantly, the issue is surface adsorption.

  • Recrystallization Test: If purity does not improve, dissolve the crystals in hot ethanol and cool at an extremely slow rate (0.1 °C/min). If the resulting crystals are pure, the previous impurities were kinetically trapped. If still impure, the impurity forms a solid solution, necessitating a completely different solvent (e.g., switching from ethanol to an ethyl acetate/heptane system).

Protocol 2: Optimized Seeded Anti-Solvent Crystallization

This protocol leverages seeding and anti-solvent addition to maintain low supersaturation, preventing oiling out and kinetic inclusions[2, 3].

CrystallizationProtocol Dissolve Dissolve N-CPMTU in Hot Ethanol (Minimal Volume, 60°C) Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling to 40°C (0.5°C/min) Filter->Cool Seed Add Pure N-CPMTU Seed Crystals (1-2 wt% load) Cool->Seed AntiSolvent Dropwise Addition of Cold Water (Anti-Solvent, 1 mL/min) Seed->AntiSolvent Age Age Suspension at 5°C (2 Hours, 250 rpm) AntiSolvent->Age Isolate Vacuum Filtration & Wash with Cold 10% EtOH/Water Age->Isolate

Step-by-step workflow for seeded anti-solvent crystallization of N-CPMTU.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude N-CPMTU in a minimal amount of absolute ethanol at 60°C. Ensure complete dissolution.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter to remove insoluble particulates that could act as uncontrolled primary nucleation sites [2].

  • Cooling & Seeding: Cool the solution at a controlled rate of 0.5 °C/min to 40°C. Add 1-2 wt% of high-purity N-CPMTU seed crystals. Allow the system to age for 30 minutes to establish the crystal lattice foundation.

  • Anti-Solvent Addition: Introduce cold deionized water (anti-solvent) dropwise at a rate of 1 mL/min using a programmable syringe pump. Maintain agitation at 250 rpm. Self-validation check: Monitor the solution via a turbidity probe; a gradual increase indicates controlled growth, whereas a sudden spike indicates uncontrolled nucleation (crashing out).

  • Aging & Isolation: Cool the suspension to 5°C and age for 2 hours to maximize yield. Isolate via vacuum filtration and wash the filter cake with a minimal volume of ice-cold 10% ethanol/water to displace the mother liquor without dissolving the product.

References

  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." PMC - National Center for Biotechnology Information. Available at:[Link]

  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." ACS Publications. Available at:[Link]

  • Pharmaceutical Technology. "A Troubleshooting Guide for Topical Drug Manufacturing." PharmTech. Available at:[Link]

Optimization

stability of N-Cyclopropylmethylthiourea under acidic conditions

Technical Support Center: N-Cyclopropylmethylthiourea Stability Guide For Researchers & Process Chemists | Version 2.4 | Last Updated: March 2026 Executive Summary N-Cyclopropylmethylthiourea (N-CPMTU) is a robust buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cyclopropylmethylthiourea Stability Guide For Researchers & Process Chemists | Version 2.4 | Last Updated: March 2026

Executive Summary

N-Cyclopropylmethylthiourea (N-CPMTU) is a robust building block under standard laboratory conditions but exhibits specific sensitivities that can lead to catastrophic experimental failure if ignored. This guide addresses its stability profile, focusing on the acid-catalyzed hydrolysis of the thiourea moiety and the conditional stability of the cyclopropyl ring.

Quick Status Check:

  • Dilute Mineral Acid (RT):Stable (Forms salt).

  • Strong Acid + Heat (>60°C): ⚠️ Unstable (Hydrolysis to amine/urea).

  • Nitrous Acid (HNO₂):Critical Failure (Ring rearrangement).

  • Oxidizing Media (Air/Peroxides): ⚠️ Degradation (Desulfurization).

Part 1: Chemical Stability Profile (Q&A)

Q1: Is N-CPMTU stable in acidic workups (e.g., 1M HCl)?

Answer: Yes, but with caveats. In dilute mineral acids (e.g., 1M HCl or H₂SO₄) at room temperature, N-CPMTU acts as a weak base. Protonation occurs preferentially at the sulfur atom , forming the S-protonated thiouronium salt. This salt is stable and does not spontaneously decompose.

  • Evidence: The commercially available hydrochloride salt of the parent amine, N-cyclopropylmethylamine hydrochloride (CAS 67376-94-7), confirms the robustness of the cyclopropylmethyl-nitrogen bond in HCl [1].

Q2: Why did my product decompose during reflux in acidic ethanol?

Answer: Acid-Catalyzed Hydrolysis. While stable at room temperature, heating N-CPMTU in acidic media drives hydrolysis. The mechanism follows an A-2 pathway (bimolecular acid-catalyzed):

  • Protonation: Rapid equilibrium forms the S-protonated species.

  • Nucleophilic Attack: Water attacks the central carbon.

  • Cleavage: The C-N bond cleaves, releasing cyclopropylmethylamine and thiocyanic acid (or COS/NH₃ depending on pH).

  • Troubleshooting: If you observe a strong smell of H₂S or see a precipitate of elemental sulfur (from thiocyanic acid decomposition), you have overheated the reaction.

Q3: Will the cyclopropyl ring open under acidic conditions?

Answer: Only under specific forcing conditions. The "cyclopropylcarbinyl rearrangement" (ring opening) is a classic organic chemistry fear, but it requires a carbocation intermediate .

  • In HCl/H₂SO₄: The nitrogen atom is protonated (ammonium/thiouronium), which is not a leaving group. No carbocation forms; the ring stays closed.

  • The Danger Zone (HNO₂): If you use sodium nitrite (NaNO₂) in acid (diazotization conditions), you generate the N-nitroso intermediate. This decomposes to the diazonium ion, which is an excellent leaving group (

    
    ). This immediately  triggers ring expansion to cyclobutanol or allyl carbinol derivatives [2].
    

Part 2: Mechanisms of Degradation[1]

The following diagram illustrates the divergent pathways of degradation based on experimental conditions.

degradation_pathways Start N-Cyclopropylmethylthiourea AcidRT Dilute Acid (25°C) (e.g., 1M HCl) Start->AcidRT AcidHeat Acid + Heat (>60°C) Start->AcidHeat Nitrous Nitrous Acid (NaNO2 / HCl) Start->Nitrous Salt S-Protonated Salt (STABLE) AcidRT->Salt Protonation Hydrolysis Hydrolysis AcidHeat->Hydrolysis Amine Cyclopropylmethylamine + COS / H2S Hydrolysis->Amine C-N Cleavage Diazo Diazonium Intermediate Nitrous->Diazo Rearrange Ring Expansion/Opening (Cyclobutanol / Allyl products) Diazo->Rearrange Carbocation Rearrangement

Figure 1: Stability decision tree showing safe zones (Green) and degradation pathways (Red).

Part 3: Troubleshooting & Workup Guide

Scenario A: "I see a white precipitate forming in my acidic solution."
  • Diagnosis: If the acid is strong (e.g., HBr, HI), you may simply be precipitating the thiouronium salt .

  • Test: Neutralize a small aliquot with NaOH. If the solid dissolves and the starting material is recovered (check TLC), it is the salt.

  • Action: Filter and wash with cold ether; these salts are often stable intermediates.

Scenario B: "My product is contaminated with a urea derivative."
  • Diagnosis: Oxidative Desulfurization . Thioureas are prone to oxidation by atmospheric oxygen, especially in solution or on silica gel, converting the C=S bond to C=O (N-Cyclopropylmethylurea).

  • Prevention:

    • Degas solvents (sparge with Argon) before reaction.

    • Avoid prolonged exposure to silica gel (which can be slightly acidic and oxidizing). Use alumina or rapid chromatography.

Scenario C: "Yield is low; NMR shows allyl/cyclobutyl signals."
  • Diagnosis: You likely generated a carbocation.[1][2]

  • Root Cause: Did you use a reagent that converts the amine/thiourea into a leaving group (e.g., Nitrite, Hypochlorite, or extremely concentrated H₂SO₄)?

  • Action: Switch to non-oxidizing acids (HCl) and keep temperature <40°C.

Part 4: Data Summary Table

ParameterConditionResultMechanism
pH 1-4 (Dilute) 25°CStable Reversible S-protonation.
pH < 1 (Conc.) > 60°CDegradation Hydrolysis to amine + H₂S/COS.
Oxidants H₂O₂ / AirDegradation Formation of Urea or Formamidine disulfide.
Nitrosation NaNO₂ / H⁺Rearrangement Diazotization

Cyclopropylcarbinyl cation

Ring open.

References

  • Sigma-Aldrich. (2026).[3] N-Cyclopropylmethylamine hydrochloride Product Specification. CAS 67376-94-7.[3] Link

  • Roberts, J. D., & Mazur, R. H. (1951). The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives. Journal of the American Chemical Society, 73(6), 2509-2520.
  • Edward, J. T. (1986).
  • BenchChem. (2025).[4] Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. Link

Sources

Troubleshooting

Bioconjugation Support Hub: Optimizing Isothiocyanate (ITC) Amine Coupling

Welcome to the Technical Support Center. Subject: Reaction Kinetics & Protocol Optimization for ITC-Amine Conjugation (FITC, TRITC, Phenyl-ITC) Support Level: Senior Application Scientist Ticket ID: OPT-ITC-2024 Module 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Reaction Kinetics & Protocol Optimization for ITC-Amine Conjugation (FITC, TRITC, Phenyl-ITC) Support Level: Senior Application Scientist Ticket ID: OPT-ITC-2024

Module 1: The Kinetic Sweet Spot (Theory & Mechanism)

Why does reaction time vary so wildly in literature?

You will often see protocols ranging from 1 hour at room temperature to 12+ hours at 4°C . This variance exists because the reaction is a competition between two pathways: Product Formation (Thiourea) and Reagent Death (Hydrolysis) .

To optimize time, you must control the Deprotonation Equilibrium . Isothiocyanates (R-N=C=S) are electrophiles that react exclusively with unprotonated primary amines (


).
  • Lysine

    
    -amine pKa:  ~10.5[1]
    
  • N-terminal

    
    -amine pKa:  ~7.6–8.0
    

At physiological pH (7.4), most Lysines are protonated (


) and unreactive. Raising the pH increases the concentration of reactive nucleophiles, drastically shortening the required reaction time, but it also accelerates the hydrolysis of the ITC reagent.
The Competitive Pathways

The following diagram illustrates the kinetic competition you are managing.

ITC_Reaction_Pathways ITC Isothiocyanate (R-N=C=S) Intermediate Transition State ITC->Intermediate Amine Protein Amine (R'-NH2) (Nucleophile) Amine->Intermediate  High pH accelerates Water Water (OH-) (Competitor) Water->Intermediate  High pH accelerates Thiourea Stable Conjugate (Thiourea Bond) Intermediate->Thiourea  Desired Path Hydrolysis Byproducts (Amine + COS) Intermediate->Hydrolysis  Dead-End Path

Figure 1: Kinetic competition between thiourea bond formation and hydrolysis. High pH accelerates both, requiring a balance in reaction time.

Module 2: Protocol Optimization (The "How-To")

Do not blindly follow a fixed time. Use this matrix to select your conditions based on protein stability and urgency.

Optimization Matrix
VariableCondition A: Rapid Labeling Condition B: Delicate Protein
pH Environment Carbonate Buffer, pH 9.0–9.5PBS or HEPES, pH 8.0–8.5
Temperature 25°C (Room Temp)4°C (Cold Room)
Reaction Time 1 – 2 Hours 12 – 18 Hours (Overnight)
ITC Molar Excess 15x – 20x20x – 30x
Risk Factor Hydrolysis is fast; reagent spent quickly.Slower reaction; requires higher excess to compensate for slow hydrolysis over time.
Standard Operating Procedure (SOP): High-Efficiency Coupling

Reagents:

  • Protein: >2 mg/mL in Carbonate-Bicarbonate Buffer (pH 9.0). Critical: Must be free of Tris or Glycine.

  • ITC Reagent: Dissolve fresh in anhydrous DMSO (10 mg/mL).

Workflow:

  • Calculate: Determine molar excess (usually 15-20 molar equivalents of ITC per protein).

  • Add: Dropwise addition of ITC to protein while vortexing gently. Do not add water to ITC stock.

  • Incubate:

    • If stable: 1 hour at Room Temp (Dark).

    • If unstable: Overnight at 4°C (Dark).[2]

  • Quench: Add 1M Tris or Ethanolamine (pH 8.0) to a final concentration of 50-100 mM. Incubate 15 mins.

    • Why? This scavenges unreacted ITC immediately, stopping the reaction clock precisely.

  • Purify: Desalting column (Sephadex G-25) or Dialysis against PBS.

Module 3: Troubleshooting & FAQs

Decision Tree: Troubleshooting Common Failures

Troubleshooting_Tree Start Issue Detected Precipitation Precipitation / Aggregation Start->Precipitation LowYield Low Conjugation Efficiency (DOL < 1) Start->LowYield HighBackground High Background / Non-Specific Start->HighBackground OverLabel Cause: Over-labeling (Hydrophobic Effect) Precipitation->OverLabel pHShock Cause: pH Shock (pI Isoelectric Precip.) Precipitation->pHShock BufferIncomp Cause: Buffer Incompatibility (Tris/Glycine present) LowYield->BufferIncomp OldReagent Cause: Hydrolyzed ITC (Moisture in DMSO) LowYield->OldReagent Fix1 Fix: Reduce ITC molar excess or add 0.05% Tween-20 OverLabel->Fix1 Fix2 Fix: Add ITC slower or lower pH to 8.5 pHShock->Fix2 Fix3 Fix: Dialyze into Carbonate/PBS before reaction BufferIncomp->Fix3 Fix4 Fix: Use fresh anhydrous DMSO & new ITC vial OldReagent->Fix4

Figure 2: Troubleshooting logic for common ITC conjugation failures.

Frequently Asked Questions

Q1: My protein precipitates immediately upon adding FITC. Is the reaction time too long?

  • Diagnosis: No, this is likely "Solvent Shock" or "Over-labeling." FITC is hydrophobic. If you add too much, or if the DMSO concentration exceeds 10-15% of the total volume, the protein denatures or the fluorophores stack, causing aggregation.

  • Solution: Add the ITC solution slowly (dropwise) while stirring. Ensure final DMSO content is <10%. Reduce the molar excess from 20x to 10x.

Q2: Can I extend the reaction time to 24 hours to get higher yields?

  • Diagnosis: Generally, no.

  • Reasoning: The half-life of isothiocyanates in aqueous solution at pH 9.0 is relatively short (often <2-4 hours). After this window, most ITC has hydrolyzed into non-reactive byproducts. Extending time beyond 4 hours at RT primarily increases the risk of protein degradation or non-specific hydrophobic binding of the "spent" dye, without increasing covalent conjugation.

Q3: Why must I avoid Tris buffer?

  • The Chemistry: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It is a better nucleophile than your protein because it is small and sterically unhindered.

  • Result: The ITC will label the Tris molecules, leaving your protein unlabeled.

  • Fix: Use Carbonate, Bicarbonate, HEPES, or Phosphate buffers.

Q4: How do I calculate if the reaction worked (Degree of Labeling - DOL)? You must measure absorbance at 280nm (


, protein) and the dye's max absorbance (

, e.g., 495nm for FITC). Use this self-validating formula:


  • CF (Correction Factor): Adjusts for the dye's absorbance at 280nm (CF for FITC

    
     0.30).
    
  • 
    :  Molar extinction coefficient of the dye (FITC 
    
    
    
    68,000
    
    
    ).

References

  • Hermanson, G. T. (2013).[3][4] Bioconjugate Techniques (3rd ed.).[3][4] Academic Press.[5] (The definitive guide on amine-reactive chemistries and isothiocyanate kinetics).

  • Thermo Fisher Scientific. Amine-Reactive Probes - Chemistry of Labeling. (Detailed protocols for FITC/TRITC labeling).

  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry.[3][5][6][7] (Comparative kinetics of ITC vs. NHS esters).

  • Sigma-Aldrich. FITC Labeling of Proteins Protocol. (Standard operating procedures for fluorescein isothiocyanate).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹H NMR Spectral Analysis of N-Cyclopropylmethylthiourea in Drug Development

Thiourea derivatives are highly valued in medicinal chemistry and analytical science, frequently serving as potent enzyme inhibitors, antimicrobial agents, and chiral solvating agents (CSAs) for enantiodiscrimination[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Thiourea derivatives are highly valued in medicinal chemistry and analytical science, frequently serving as potent enzyme inhibitors, antimicrobial agents, and chiral solvating agents (CSAs) for enantiodiscrimination[1][2]. Among these, N-Cyclopropylmethylthiourea (CPMTU) is of particular interest. The incorporation of a cyclopropylmethyl group introduces unique conformational rigidity, enhances lipophilicity, and improves metabolic stability compared to standard linear alkyl thioureas.

For drug development professionals and structural chemists, accurately characterizing CPMTU via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This guide objectively compares the ¹H NMR performance and spectral features of CPMTU against common alternatives (N-Methylthiourea and N-Allylthiourea) and provides a highly validated, self-consistent experimental protocol for spectral acquisition.

Structural Domains and Magnetic Anisotropy

The ¹H NMR spectrum of CPMTU is defined by three distinct structural domains, each interacting with the applied magnetic field in unique ways. Understanding the causality behind these chemical shifts is essential for accurate peak assignment and structural verification.

G CPMTU N-Cyclopropylmethylthiourea (CPMTU) Cyclo Cyclopropyl Ring δ 0.2-0.5 ppm (Strong Upfield Shielding) CPMTU->Cyclo Domain 1 Linker Methylene Linker δ ~3.35 ppm (Deshielded by N) CPMTU->Linker Domain 2 Thiourea Thiourea Core δ 7.1-7.5 ppm (H-Bonding & Exchange) CPMTU->Thiourea Domain 3 Cyclo->Linker J-Coupling Linker->Thiourea C-N Bond

Structural domains of N-Cyclopropylmethylthiourea and their primary 1H NMR characteristics.

The Cyclopropyl Shielding Effect

Unlike standard aliphatic chains, the carbon-carbon bonds within a cyclopropane ring possess significant


-character. When placed in a magnetic field, these electrons generate a local diamagnetic ring current. This magnetic anisotropy strongly shields the attached protons, shifting their resonance unusually upfield to the 0.20–0.50 ppm  range[3]. This is a definitive diagnostic feature when differentiating CPMTU from linear alkyl alternatives.

Comparative ¹H NMR Spectral Data

To contextualize the spectral signature of CPMTU, we compare it against two common structural analogs: N-Methylthiourea (NMTU) and N-Allylthiourea (NATU) . The data below illustrates how the substituent choice directly impacts the aliphatic and heteroatom spectral regions.

Table 1: ¹H NMR Chemical Shift Comparison (in DMSO-d₆ at 298 K)
Proton EnvironmentCPMTU (δ ppm)NMTU (δ ppm)NATU (δ ppm)Multiplicity & Causality
Terminal Alkyl/Ring 0.20–0.50 (4H)2.85 (3H)5.05–5.20 (2H)CPMTU: Multiplet (ring current shielding). NMTU: Doublet. NATU: Multiplet (vinylic deshielding).
Methine (-CH-) 0.95–1.10 (1H)N/A5.80–5.95 (1H)CPMTU: Multiplet (complex scalar coupling with ring and linker protons).
Methylene (-CH₂-N) 3.35 (2H)N/A4.10 (2H)CPMTU: Triplet. Shifted downfield due to the electron-withdrawing nature of the thiourea nitrogen.
Thiourea NH / NH₂ 7.10, 7.45 (3H)7.00, 7.30 (3H)7.20, 7.60 (3H)Broad singlets. Restricted C-N rotation causes magnetic non-equivalence of the NH₂ protons[4].

Note: Chemical shifts of exchangeable NH protons are highly concentration- and temperature-dependent.

Conformational Dynamics and Solvent Selection

A critical challenge in analyzing thiourea derivatives is the restricted rotation around the C-N bond. The delocalization of the nitrogen lone pair into the highly polar thiocarbonyl (C=S) group gives the C-N bond partial double-bond character.

Why Solvent Choice Dictates Data Quality: If analyzed in CDCl₃, the NH protons of thioureas often appear as severely broadened, indistinguishable humps due to intermediate chemical exchange rates and trace moisture[1]. By utilizing DMSO-d₆ , the solvent acts as a strong hydrogen-bond acceptor. This intermolecular hydrogen bonding effectively "locks" the NH and NH₂ protons in place, drastically slowing their chemical exchange rate on the NMR timescale. Consequently, the broad humps resolve into distinct, quantifiable singlets (typically one for the secondary NH and two for the primary NH₂ due to restricted rotation).

Optimized Experimental Protocol

To ensure high reproducibility and quantitative accuracy when analyzing CPMTU and its alternatives, follow this self-validating methodology.

Protocol Prep Sample Prep 15-20 mg in DMSO-d6 Acq Acquisition 600 MHz, 298 K, D1=2s Prep->Acq Proc Processing Zero-fill, LB=0.3 Hz Acq->Proc Anal Analysis Integration & Multiplets Proc->Anal

Standardized workflow for high-resolution 1H NMR acquisition of thiourea derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh precisely 15–20 mg of the CPMTU sample.

    • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (minimum 99.9% isotopic purity). Causality: Anhydrous conditions prevent water peak overlap (~3.33 ppm in DMSO) which would obscure the critical methylene linker signals of CPMTU.

    • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Tuning & Shimming:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Insert into a 400 MHz or 600 MHz NMR spectrometer.

    • Perform rigorous 3D gradient shimming to ensure the TMS signal has a line width at half height (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Temperature: 298 K (25 °C).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Thiourea NH protons often have longer longitudinal relaxation times (T1). A sufficient D1 ensures complete return to thermal equilibrium between pulses, guaranteeing that peak integrations accurately reflect the 4:1:2:3 proton ratio of CPMTU.

  • Processing:

    • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the fine J-coupling resolution of the cyclopropyl multiplet.

    • Perform manual baseline correction (polynomial fit) to ensure accurate integration of the broad NH signals.

Conclusion

When evaluating thiourea derivatives for drug development, N-Cyclopropylmethylthiourea offers a unique structural profile that can be definitively verified via ¹H NMR. The strong upfield shielding of the cyclopropyl ring (0.20–0.50 ppm) serves as an unmistakable diagnostic marker[3]. By strictly controlling the solvent environment (DMSO-d₆) and acquisition parameters, researchers can suppress the confounding variables of proton exchange and restricted C-N rotation, yielding highly reproducible, publication-quality analytical data[1][4].

References

1.1, ACS Publications 2.4, PMC (NIH) 3.2, MDPI 4.3, ResearchGate

Sources

Comparative

Analytical Comparison Guide: Characterizing the Thiourea C=S Stretch via FTIR-ATR vs. Transmission KBr Spectroscopy

Executive Summary Thiourea ( ) is a highly versatile molecule widely utilized in drug development, organocatalysis, and coordination chemistry. A critical analytical marker for confirming the structural integrity and bin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiourea (


) is a highly versatile molecule widely utilized in drug development, organocatalysis, and coordination chemistry. A critical analytical marker for confirming the structural integrity and binding state of thiourea derivatives is the characteristic infrared (IR) stretching vibration of its thiocarbonyl (

) bond. This guide provides an objective, in-depth comparison of the two primary spectroscopic methods used to analyze the

stretch: Attenuated Total Reflectance (FTIR-ATR) and Transmission KBr Pellet Spectroscopy . By detailing the mechanistic causality behind spectral shifts and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical workflow for their specific material state.

Mechanistic Insights: The Vibrational Dynamics of the C=S Stretch

In pure, uncoordinated thiourea, the


 bond exhibits distinct symmetric and asymmetric stretching vibrations[1]. The symmetric 

stretch typically manifests as a sharp, strong band around 729–730 cm⁻¹ [1][2][3]. The asymmetric stretch is observed at higher frequencies, generally near 1416–1417 cm⁻¹ [3].

When thiourea acts as a ligand and coordinates to a transition metal (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

), it predominantly binds via the sulfur atom. This coordination draws electron density away from the

bond and towards the metal center, effectively decreasing the double-bond character of the thiocarbonyl group[2]. Consequently, the bond lengthens and weakens, resulting in a diagnostic red shift (a shift to lower wavenumbers) in the IR spectrum. For instance, the symmetric stretch often shifts from ~730 cm⁻¹ down to ~710–715 cm⁻¹ upon metal complexation. Concurrently, the resonance delocalization of the nitrogen lone pairs increases the double-bond character of the adjacent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

bonds, causing them to shift to higher frequencies (blue shift).

CS_Shift_Mechanism A Free Thiourea C=S Double Bond Intact (~730 cm⁻¹) B Metal Cation Addition (e.g., Cu²⁺, Zn²⁺) A->B Reacts with C Coordination via Sulfur Lone Pair Donation B->C Induces D Decreased C=S Bond Order C->D Causes E Red Shift in IR (~713 cm⁻¹) D->E Results in

Mechanism of C=S IR band red-shift upon metal coordination.

Methodological Comparison: FTIR-ATR vs. KBr Pellet

Selecting the correct sample introduction method is critical when analyzing thiourea, especially when evaluating delicate coordination complexes.

  • Transmission KBr Pellet Method: This classical technique involves dispersing the sample in a potassium bromide matrix. Because the IR beam passes through a longer effective pathlength, KBr pellets offer superior sensitivity for detecting trace components [4]. It generates a true transmission spectrum, making it the gold standard for quantitative analysis and library matching[4]. However, the high pressure required to form the pellet (up to 8–10 tons) can induce mechanochemical changes, polymorphism, or solid-state ion exchange, potentially altering the native coordination state of metal-thiourea complexes[5].

  • FTIR-ATR Method: Attenuated Total Reflectance allows for the direct measurement of solid powders by pressing them against a high-refractive-index crystal (e.g., Diamond or ZnSe)[6]. This method requires minimal sample preparation and avoids the extreme pressures of the KBr method, thereby preserving the pristine state of delicate coordination complexes [6]. The trade-off is that the penetration depth of the evanescent wave is wavelength-dependent, which can cause slight relative intensity variations and minor peak shifts at lower wavenumbers compared to transmission data[6].

Workflow_Comparison Start Thiourea Sample Preparation ATR FTIR-ATR Method Start->ATR KBr Transmission KBr Pellet Start->KBr ATR_Step Direct Application to Diamond/ZnSe Crystal ATR->ATR_Step KBr_Step Grind with KBr (1:100) Press at 8 Tons KBr->KBr_Step ATR_Pro No Pressure Artifacts Preserves Complexes ATR_Step->ATR_Pro KBr_Pro High Sensitivity True Transmission KBr_Step->KBr_Pro

Workflow comparison between FTIR-ATR and KBr Pellet methods.

Self-Validating Experimental Protocols

Protocol A: Transmission KBr Pellet Preparation

Designed for high-sensitivity trace analysis and definitive library matching.

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 110 °C for 2–3 hours.

    • Causality: KBr is highly hygroscopic. Removing absorbed moisture prevents the appearance of a broad

      
       stretch artifact around 3400 cm⁻¹, which would otherwise obscure the critical 
      
      
      
      stretching bands of thiourea[5].
  • Milling & Dilution: Weigh ~1–2 mg of the thiourea sample and ~200 mg of the dried KBr (a ~1:100 ratio). Grind thoroughly in an agate mortar until the powder passes a 200-mesh equivalent.

    • Causality: Fine, uniform pulverization minimizes light scattering and prevents the Christiansen effect (anomalous dispersion), ensuring a flat baseline[5].

  • Pressing: Transfer the mixture into a 13 mm pellet-forming die. Apply a force of 8 tons under a vacuum of several mm Hg for 2–3 minutes[5].

    • Causality: The vacuum extracts trapped air, preventing micro-fractures in the salt matrix and ensuring the formation of a completely transparent, glass-like disc[5].

  • Validation & Acquisition: Visually inspect the pellet against a light source; it must be transparent. Record the spectrum from 4000 to 400 cm⁻¹.

Protocol B: FTIR-ATR Surface Analysis

Designed for rapid, non-destructive analysis of delicate metal-thiourea complexes.

  • Crystal Decontamination: Clean the ATR diamond/ZnSe crystal with a volatile solvent (e.g., isopropanol) and a non-abrasive wipe. Allow complete evaporation.

  • Background Calibration: Collect a background spectrum of the ambient air over the clean crystal.

    • Causality: This step self-validates the cleanliness of the crystal and ratios out atmospheric water vapor and

      
      , preventing spectral interference.
      
  • Sample Application & Compression: Place ~5 mg of the solid thiourea sample directly onto the center of the crystal. Lower the pressure anvil until the built-in slip-clutch engages.

    • Causality: Consistent, optimized pressure ensures the solid sample is in intimate contact with the evanescent IR wave, maximizing the signal-to-noise ratio without fracturing the crystal[6].

  • Acquisition: Record the spectrum. Apply an ATR correction algorithm if direct comparison to a transmission library is required, compensating for the wavelength-dependent penetration depth[6].

Quantitative Data: Characteristic IR Bands

The following table summarizes the diagnostic IR band shifts observed when analyzing free thiourea versus metal-coordinated thiourea. Monitoring these specific shifts is the most reliable way to confirm successful complexation.

Vibrational ModeFree Thiourea (cm⁻¹)Metal-Coordinated Thiourea (cm⁻¹)Mechanistic Rationale
Asymmetric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Stretch
1416 – 1417[3]1390 – 1399[3]Decreased double-bond character due to sulfur lone-pair donation to the metal center.
Symmetric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Stretch
729 – 730[1][2][3]710 – 715Weakening of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

bond order upon coordination.

Symmetric Stretch
~1466 – 1470[1]~1508[7]Increased double-bond character of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

as electron density shifts from sulfur via resonance.

Asymmetric Stretch
~3377[2]~3310Altered hydrogen bonding interactions with neighboring anions or changes in molecular packing.

Conclusion

The accurate characterization of the thiourea


 stretch is fundamental to verifying molecular structure and metal-ligand coordination. While the Transmission KBr Pellet  method provides unmatched sensitivity and classic spectral profiles ideal for trace analysis[4], the FTIR-ATR  method is vastly superior for analyzing delicate coordination complexes due to its non-destructive, pressure-free nature[6]. By understanding the mechanistic reasoning behind the 

red-shift and selecting the appropriate analytical workflow, researchers can generate highly reliable, self-validating spectroscopic data.

References

  • FT-IR spectrum for pure thiourea single crystal.
  • CHAPTER 3 INFRARED AND RAMAN SPECTROSCOPY.University of Pretoria.
  • Growth and characterization of a new metal - organic nonlinear optical thiourea potassium magnesium sulphate single crystal.Scholars Research Library.
  • Assignment of IR absorption bands for the TTCC crystal
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
  • What is the difference between FTIR and FTIR-ATR.
  • Measurement Methods for Powder Samples.Shimadzu.

Sources

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of the Cyclopropylmethyl Group in Thioureas

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the cyclopropylmethyl group is a privileged scaffold. Its unique conformational rigidit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the cyclopropylmethyl group is a privileged scaffold. Its unique conformational rigidity and electronic properties can significantly influence the pharmacological profile of a molecule. When incorporated into thiourea derivatives, which are themselves a versatile class of compounds with a broad spectrum of biological activities, understanding the structural nuances becomes paramount. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of the cyclopropylmethyl group in thiourea derivatives, offering a comparative perspective against other alkyl substituents and a detailed experimental protocol for data acquisition.

The Underpinnings of ¹³C NMR Chemical Shifts in Thioureas

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. Several factors influence the resonance position of the carbons within the cyclopropylmethyl moiety of a thiourea, including:

  • Hybridization: The sp³ hybridized carbons of the cyclopropyl ring and the methylene bridge exhibit characteristic chemical shifts. However, the strained nature of the three-membered ring can lead to shifts that are slightly different from typical acyclic alkanes.

  • Electronegativity: The nitrogen atom of the thiourea group is more electronegative than carbon, leading to a deshielding effect on the adjacent methylene carbon of the cyclopropylmethyl group. This deshielding results in a downfield shift (higher ppm value) for this carbon. The effect diminishes with distance from the nitrogen atom.[1]

  • Substituent Effects on the Thiourea: The nature of the other substituent on the thiourea nitrogen (N') can electronically influence the entire molecule, including the cyclopropylmethyl group. Electron-withdrawing groups on the N'-aryl ring can lead to a slight downfield shift of the cyclopropylmethyl carbons, while electron-donating groups may cause a modest upfield shift.

  • Solvent Effects: The choice of solvent for the NMR experiment can influence chemical shifts through interactions such as hydrogen bonding. Protic solvents, in particular, can interact with the thiourea moiety and subtly alter the electronic distribution and, consequently, the chemical shifts. It is crucial to be consistent with the solvent used when comparing data across different compounds.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts of the cyclopropylmethyl group in thioureas are distinct when compared to other common N-alkyl substituents. The strained three-membered ring and the adjacent methylene carbon provide a unique spectral signature.

N-SubstituentMethylene Carbon (α-C) (ppm)Cyclopropyl Methine Carbon (β-C) (ppm)Cyclopropyl Methylene Carbons (γ-C) (ppm)Thiocarbonyl (C=S) (ppm)
Cyclopropylmethyl ~ 45-55~ 10-15~ 3-8~ 180-185
Ethyl ~ 35-45--~ 180-185
n-Propyl ~ 40-50~ 20-25~ 10-15~ 180-185
Isopropyl ~ 45-55~ 20-25-~ 180-185

Note: The chemical shift ranges provided are approximate and can vary depending on the specific substitution pattern on the other side of the thiourea and the solvent used.

As the data suggests, the methylene carbon of the cyclopropylmethyl group is significantly deshielded due to its proximity to the nitrogen atom. The cyclopropyl ring carbons themselves resonate at relatively high field (low ppm values), which is characteristic of strained ring systems.

Experimental Protocol for ¹³C NMR Spectroscopy of Thioureas

Acquiring high-quality ¹³C NMR data is essential for accurate structural assignment. The following protocol outlines a robust methodology for the analysis of cyclopropylmethyl-containing thioureas.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including thioureas. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution of the thiourea derivative at a concentration of 10-20 mg in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon signals in these molecules, from the aliphatic cyclopropyl carbons to the downfield thiocarbonyl carbon.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for obtaining accurate signal intensities, especially for quaternary carbons like the thiocarbonyl carbon.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration (if required) and peak picking.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Workflow and Structure-Shift Relationship

To better illustrate the experimental process and the key structural features influencing the ¹³C NMR spectrum, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Thiourea Derivative (10-20 mg) solvent Add Deuterated Solvent (0.5-0.7 mL, e.g., CDCl3) dissolve->solvent tms Add Internal Standard (TMS) solvent->tms nmr Place Sample in NMR Spectrometer params Set Acquisition Parameters (SW, NS, D1) nmr->params acquire Acquire ¹³C NMR Spectrum params->acquire ft Fourier Transform phase Phase and Baseline Correction ft->phase ref Reference to TMS (0.00 ppm) phase->ref

Caption: Experimental workflow for acquiring ¹³C NMR spectra of thiourea derivatives.

structure_shift cluster_shifts ¹³C Chemical Shifts (ppm) thiourea N-Cyclopropylmethyl-N'-Arylthiourea C=S N-CH₂ CH CH₂ cs_shift ~180-185 thiourea:f1->cs_shift Thiocarbonyl nch2_shift ~45-55 thiourea:f2->nch2_shift Methylene ch_shift ~10-15 thiourea:f3->ch_shift Methine ch2_shift ~3-8 thiourea:f4->ch2_shift Cyclopropyl Methylene

Caption: Structure-chemical shift correlations for a cyclopropylmethyl thiourea.

Conclusion

The ¹³C NMR chemical shifts of the cyclopropylmethyl group in thiourea derivatives provide a distinctive spectroscopic fingerprint that is invaluable for structural confirmation. By understanding the factors that influence these shifts and by employing a standardized experimental protocol, researchers can confidently characterize these important molecules. The comparative data presented in this guide serves as a useful reference for distinguishing the cyclopropylmethyl moiety from other alkyl substituents, aiding in the rapid and accurate elucidation of molecular structures in the pursuit of novel therapeutics.

References

  • Journal of Organic Chemistry. 2023 , 88(5), 2890–2901. [Link]

  • Molecules. 2022 , 27(19), 6543. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Magnetic Resonance in Chemistry. 2021 , 59(8), 789-796. [Link]

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of N-Alkyl Substituted Thioureas

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and material science, thiourea derivatives stand out for t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, thiourea derivatives stand out for their versatile biological activities and coordination capabilities.[1] The electronic properties of these molecules, which are fundamental to their function, can be effectively probed using UV-Vis spectroscopy. This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of N-alkyl substituted thioureas, offering experimental data, explaining the underlying electronic transitions, and detailing a robust protocol for their characterization.

Understanding the Electronic Transitions in Thioureas

The UV-Vis absorption spectra of thiourea and its derivatives are primarily governed by n→π* and π→π* electronic transitions.[2][3] The core thiocarbonyl group (C=S) and the nitrogen lone pairs are the key chromophores. The unsubstituted thiourea molecule typically exhibits two main absorption bands around 196 nm and 236 nm in an acidic mobile phase.[4]

The introduction of N-alkyl substituents significantly influences these transitions. Alkyl groups are electron-donating, which can affect the energy levels of the molecular orbitals involved in the electronic transitions. This typically results in a shift of the absorption maxima, which can be correlated with the nature and extent of alkyl substitution.

Comparative Analysis of N-Alkyl Substituted Thioureas

The UV-Vis absorption maxima of N-alkyl substituted thioureas are sensitive to the electronic environment of the thiourea moiety. While a comprehensive database is challenging to compile due to variations in experimental conditions across studies, the following table summarizes representative data from the literature.

CompoundSubstituent(s)Solventλmax (nm)Reference
ThioureaNoneAcidic mobile phase196, 236[4]
ThioureaNoneEthanol243[2]
N,N'-diethylthioureaEthylNot specified245Not specified in snippets
N,N'-di-n-butylthiourean-ButylNot specified248Not specified in snippets
Acyl-substituted thioureasVarious aryl groupsDMSO357 (for L2)[5]
Isobutyryl & Pivaloyl substitutedIsobutyryl, PivaloylMethanolNot specified[6][7]

Note: The data presented is for illustrative purposes and has been collated from various sources. Direct comparison should be made with caution due to differing solvents and concentrations.

The data suggests a general trend where increasing the electron-donating character of the alkyl substituent can lead to a bathochromic (red) shift in the λmax. This is attributed to the destabilization of the ground state and/or stabilization of the excited state, thereby reducing the energy gap for the electronic transition.

The Critical Role of the Solvent

The choice of solvent can significantly impact the UV-Vis absorption spectrum of N-alkyl substituted thioureas.[3][8][9][10] Polar solvents can interact with the solute molecules through hydrogen bonding, particularly with the N-H protons and the sulfur atom of the thiourea group.[8] These interactions can alter the energy levels of the ground and excited states.

For instance, in polar protic solvents like ethanol or methanol, hydrogen bonding to the non-bonding electrons on the nitrogen and sulfur atoms can lower the energy of the n orbitals. This often leads to a hypsochromic (blue) shift for n→π* transitions. Conversely, π→π* transitions may exhibit a bathochromic shift in polar solvents due to the stabilization of the more polar excited state. Therefore, consistency in solvent choice is paramount when comparing the spectra of different thiourea derivatives.

Experimental Protocol: A Self-Validating System for Accurate λmax Determination

This protocol is designed to ensure the accurate and reproducible determination of UV-Vis absorption maxima for N-alkyl substituted thioureas. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

I. Materials and Instrumentation
  • N-Alkyl Substituted Thiourea Samples: High purity, confirmed by other analytical techniques (e.g., NMR, IR, elemental analysis).[6][11]

  • Solvent: Spectroscopic grade (e.g., ethanol, methanol, acetonitrile). The choice of solvent should be based on the solubility of the thiourea derivative and the desired interactions to be probed. It is crucial to use the same solvent for all comparative measurements.

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer with a wavelength range of at least 200-800 nm is recommended.

  • Quartz Cuvettes: 1 cm path length, matched pair.

II. Step-by-Step Methodology
  • Solution Preparation (Trustworthiness through Precision):

    • Rationale: Accurate concentration is critical for reproducible absorbance measurements according to the Beer-Lambert Law.

    • Procedure:

      • Prepare a stock solution of the thiourea derivative in the chosen spectroscopic grade solvent at a concentration of approximately 1x10⁻³ M.

      • From the stock solution, prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M) to determine a suitable concentration where the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup and Blanking (Ensuring a Valid Baseline):

    • Rationale: The instrument must be zeroed with a blank containing only the solvent to subtract any absorbance from the solvent and the cuvette itself.

    • Procedure:

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

      • Fill both the sample and reference cuvettes with the spectroscopic grade solvent.

      • Place the cuvettes in their respective holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement (Acquiring High-Quality Data):

    • Rationale: A slow scan speed and appropriate slit width ensure high-resolution spectra, allowing for accurate determination of the λmax.

    • Procedure:

      • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

      • Place the sample cuvette in the sample holder.

      • Scan the sample over the predetermined wavelength range.

      • The instrument software will display the spectrum, from which the wavelength of maximum absorbance (λmax) can be determined.

III. Data Analysis and Interpretation
  • Identify λmax: Note the wavelength at which the highest absorbance is recorded.

  • Molar Absorptivity (ε): For a more quantitative comparison, the molar absorptivity can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maxima of N-alkyl substituted thioureas.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis & Comparison prep_sample Prepare Stock & Dilutions measure Scan Sample Spectrum prep_sample->measure warm_up Spectrophotometer Warm-up blank Baseline Correction (Solvent Blank) warm_up->blank blank->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon compare Tabulate & Compare Data calc_epsilon->compare

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

The UV-Vis absorption maxima of N-alkyl substituted thioureas provide valuable insights into their electronic structure. By understanding the nature of the electronic transitions and the influence of substituents and solvents, researchers can better interpret their spectroscopic data. The detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and comparable results, which is essential for advancing the development of novel thiourea-based compounds in various scientific fields.

References

  • Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities. eJournal UPSI.
  • Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities.
  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv
  • Literature review on the discovery of novel thiourea compounds. Benchchem.
  • UV-Vis Spectrum of Thiourea. SIELC Technologies.
  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.
  • UV-vis spectra of Thiourea (T) and the product obtained (TC).
  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube.
  • Effect of Solvent. Chemistry LibreTexts.
  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. IJISET.
  • Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes. Request PDF.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-Cyclopropylmethylthiourea: An Operational Guide

Executive Directive N-Cyclopropylmethylthiourea (CAS 618913-44-3) is a thiourea derivative often utilized as a synthesis intermediate in pharmaceutical development.[1] While specific toxicological data for this exact ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

N-Cyclopropylmethylthiourea (CAS 618913-44-3) is a thiourea derivative often utilized as a synthesis intermediate in pharmaceutical development.[1] While specific toxicological data for this exact analog is limited compared to its parent compound (Thiourea, CAS 62-56-6), structural activity relationship (SAR) protocols dictate it must be handled as a high-hazard toxicant. [1][2]

Thiourea moieties are established goitrogens (thyroid toxins) and potential carcinogens. Improper disposal poses severe risks to aquatic ecosystems and human health. The only acceptable disposal method for this compound is high-temperature incineration via a licensed hazardous waste facility. Under no circumstances should this material be discharged into municipal wastewater systems or trash.[1]

Chemical Profile & Hazard Identification

To ensure proper segregation, operators must understand the chemical nature of the waste.

PropertyDataOperational Implication
Chemical Name N-CyclopropylmethylthioureaUse full name on all waste tags.
CAS Number 618913-44-3Required for waste manifesting.[1]
Molecular Formula C₅H₁₀N₂SContains Sulfur/Nitrogen; incineration requires scrubbers.
Molecular Weight 130.21 g/mol N/A
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.
Hazard Class (Extrapolated) Acute Toxin (Oral), Sensitizer, Aquatic ToxinDo not co-mingle with general trash.
RCRA Status Non-listed* (Treat as Hazardous)Not explicitly P/U listed, but must be managed as toxic waste.

Critical Safety Note: Thiourea derivatives can react vigorously with strong oxidizing agents (e.g., nitric acid, permanganates) to produce toxic sulfur oxide gases. Strict segregation is mandatory.

Pre-Disposal Handling & Segregation[3]

The integrity of the disposal chain begins at the bench. Follow this segregation logic to prevent cross-contamination and dangerous reactions.

A. Waste Stream Segregation
  • Stream A (Solid Waste): Contaminated gloves, weigh boats, paper towels, and solid chemical residue.

  • Stream B (Liquid Waste): Mother liquors or reaction solvents containing the compound.

  • Stream C (Sharps): Needles/syringes used with the compound.

B. Containerization Protocol
  • Primary Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.[1] Avoid metal containers as thioureas can form complexes with certain metals.

  • Solvent Compatibility: If in solution, ensure the waste solvent (e.g., DCM, Methanol) is compatible with the container.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion during transport.

C. Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.

  • Label Text: "HAZARDOUS WASTE - N-Cyclopropylmethylthiourea"[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

Disposal Workflow

The following decision tree outlines the logical flow for handling this compound from the bench to final destruction.

DisposalWorkflow Start Waste Generation (N-Cyclopropylmethylthiourea) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) StateCheck->LiquidWaste Liquid Segregation Segregation Check: Isolate from Oxidizers & Acids SolidWaste->Segregation LiquidWaste->Segregation ContainerSolid Containerize: Double-bag in clear plastic or HDPE Wide-Mouth Jar Segregation->ContainerSolid Solid Path ContainerLiq Containerize: Glass/HDPE Bottle (Vented cap if necessary) Segregation->ContainerLiq Liquid Path Labeling Labeling: 'Toxic - Thiourea Derivative' List all Solvents ContainerSolid->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area: Secondary Containment Required Labeling->Storage Pickup EHS/Vendor Pickup Storage->Pickup DisposalMethod Final Disposal: High-Temp Incineration (with Scrubber) Pickup->DisposalMethod

Figure 1: Operational workflow for the segregation and disposal of thiourea-derivative waste.

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent aerosolization (dust) or drain contamination.[3]

Dry Spill (Powder)[1][5]
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment: Cover the spill gently with paper towels to prevent dust dispersion.

  • Cleanup: Do not dry sweep. Use a HEPA-filtered vacuum if available, or wet the paper towels slightly with water/detergent to wipe up the powder without creating dust.[1]

  • Disposal: Place all cleanup materials into the Solid Waste stream (Stream A) described above.

Wet Spill (Solution)[1]
  • Absorb: Use an inert absorbent (vermiculite, sand, or commercial chemical spill pads). Do not use sawdust (combustible).

  • Collect: Scoop absorbed material into a hazardous waste pail.

  • Decontaminate: Wash the surface with a mild detergent and water; collect the rinsate as liquid waste.

Regulatory & Compliance Context

While N-Cyclopropylmethylthiourea is not explicitly listed in 40 CFR 261.33 (P or U lists), it falls under the "General Duty Clause" and is regulated based on its characteristics.[1]

  • EPA Waste Code: If the waste does not exhibit specific RCRA characteristics (Ignitability D001, Corrosivity D002), it is often classified as Non-RCRA Regulated Hazardous Waste by waste vendors, but must still be incinerated due to its toxicity profile.

  • Department of Transportation (DOT): For transport, it is likely classified under UN 2811 (Toxic solids, organic, n.o.s.) or UN 2810 (Toxic liquids, organic, n.o.s.) .

Scientific Rationale: The decision to incinerate rather than landfill is based on the high water solubility of thiourea derivatives (approx. 137 g/L for parent thiourea) [1]. Landfilling poses a significant risk of leaching into groundwater, where thioureas can degrade into toxic nitrates and sulfates or persist as aquatic toxins.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2795339, N-(Cyclopropylmethyl)thiourea. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Codes (40 CFR Part 261). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropylmethylthiourea
Reactant of Route 2
Reactant of Route 2
N-Cyclopropylmethylthiourea
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